Luteolin 7-glucuronide
Beschreibung
Luteolin 7-glucuronide has been reported in Acanthus ebracteatus, Sonchus fruticosus, and other organisms with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOKLTVXQRUSG-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952181 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29741-10-4 | |
| Record name | Luteolin 7-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29741-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin-7-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEOLIN 7-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4346D0X7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Luteolin 7-glucuronide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-glucuronide, a prominent flavonoid glycoside, is a significant metabolite of luteolin found in a variety of medicinal plants.[1] This document provides a detailed technical guide on its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its spectroscopic data, an overview of its role in cellular signaling, and generalized experimental protocols for its isolation and analysis. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound, systematically known as (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, is a conjugate of the flavone luteolin and glucuronic acid.[2] The glucuronic acid moiety is attached at the 7-position of the luteolin backbone, a common biotransformation that enhances water solubility.[3]
Chemical Structure:
-
2D Structure:
-
3D Conformer:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [2] |
| CAS Number | 29741-10-4 | [2] |
| Molecular Formula | C₂₁H₁₈O₁₂ | |
| Molecular Weight | 462.36 g/mol | |
| InChI Key | VSUOKLTVXQRUSG-ZFORQUDYSA-N | |
| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| PubChem CID | 5280601 |
Physicochemical and Spectroscopic Properties
This compound typically presents as a yellow crystalline or amorphous powder. Its solubility is noted in organic solvents such as methanol, ethanol, and DMSO.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Description | Yellow powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, and pyridine. | |
| UV-Vis λmax | 256, 353 nm |
Table 3: Mass Spectrometry Data
| Spectra ID | Type | Precursor Type | Precursor m/z | Key Fragments (m/z) | Source |
| 2227171 | MS-MS (Positive) | - | - | 287.055 (100%), 153.016 (2.18%) | |
| 2227549 | MS-MS (Negative) | - | - | 285.04 (100%), 461.0706 (95.55%) | |
| VF-NPL-QTOF001349 | LC-MS | [M+H]⁺ | 463.0871 | 287.055 (100%) | |
| VF-NPL-QTOF001348 | LC-MS | [M+H]⁺ | 463.0871 | 287.0547 (100%) |
Note: Detailed 1D and 13C NMR spectral data can be found in specialized chemical databases, though a comprehensive interpretation is beyond the scope of this document.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects. It has been shown to scavenge DPPH radicals with an IC₅₀ of 80.6 μM. Furthermore, it inhibits enzymes such as porcine α-amylase (IC₅₀ = 61.5 μM), yeast α-glucosidase (IC₅₀ = 14.7 μM), and rat aldose reductase (IC₅₀ = 0.7 μM).
A key area of its biological action is in the modulation of inflammatory pathways. This compound has been observed to suppress the expression of iNOS and COX-2 and inhibit the release of LPS-induced cytokines in RAW 264.7 macrophages. This anti-inflammatory effect is mediated, in part, through the inhibition of TAK1 and the activation of the Nrf2 pathway.
Experimental Protocols
The isolation and purification of this compound from plant sources typically involve chromatographic techniques. A generalized workflow is presented below.
General Protocol for Isolation and Purification:
-
Extraction: The plant material is dried, powdered, and extracted with a suitable solvent such as methanol or ethanol.
-
Preliminary Fractionation: The crude extract is subjected to liquid-liquid partitioning or preliminary column chromatography to separate compounds based on polarity.
-
Chromatographic Purification: The flavonoid-rich fraction is further purified using techniques like column chromatography with macroporous adsorption resin, followed by gel permeation chromatography (e.g., Sephadex).
-
Fine Purification: Final purification is often achieved through preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as UV-Vis, NMR (¹H and ¹³C), and Mass Spectrometry.
Conclusion
This compound is a flavonoid of significant interest due to its widespread occurrence and diverse biological activities. Its anti-inflammatory and antioxidant properties, coupled with its role as a major metabolite of luteolin, make it a compelling candidate for further investigation in the context of phytopharmaceuticals and drug discovery. The information presented in this guide provides a foundational understanding of its chemical and biological characteristics, serving as a resource to facilitate future research and development efforts.
References
Luteolin 7-Glucuronide: A Comprehensive Technical Guide to its Biological Activity and Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-glucuronide (L7Gn), a major flavonoid metabolite, is increasingly recognized for its diverse pharmacological activities. As the primary circulating form of luteolin after consumption of luteolin-rich foods, its biological functions are of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. The document presents quantitative data in structured tables, details experimental methodologies for key assays, and visualizes complex signaling pathways using the DOT language to facilitate a deeper understanding of its mechanisms of action.
Introduction
This compound is a flavone glycoside, a chemical compound formed by the conjugation of luteolin with glucuronic acid.[1] This metabolic process, known as glucuronidation, primarily occurs in the liver and intestines, enhancing the water solubility and bioavailability of the parent compound, luteolin. While historically viewed as an inactive metabolite, emerging evidence demonstrates that this compound possesses its own distinct and potent biological activities. It is a significant circulating metabolite following the administration of various forms of luteolin. This guide will delve into the key biological functions of this compound, providing researchers and drug development professionals with a comprehensive resource on its therapeutic potential.
Biological Activities and Functions
This compound exhibits a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities.[2]
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It effectively inhibits the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound dose-dependently inhibits nitric oxide (NO) production and the mRNA expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).
The anti-inflammatory mechanism of this compound involves the modulation of critical signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), p38, and c-Jun N-terminal kinase (JNK) in LPS-stimulated macrophages. Furthermore, it can inhibit the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1), an upstream kinase of both NF-κB and MAPKs. This compound also exerts anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response. This inhibition leads to a reduction in the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.
Antioxidant Activity
This compound possesses notable antioxidant properties. Its antioxidant effects are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to enhance the expression of Nrf2-dependent antioxidant enzymes, including heme oxygenase-1 (HO-1).
Anti-Cancer Activity
The anti-cancer potential of this compound is an area of active investigation. It has been shown to inhibit the activity of Matrix Metalloproteinases (MMPs), a family of enzymes implicated in tumor invasion and metastasis. The inhibitory concentrations (IC50) for various MMPs are detailed in the table below. Additionally, some studies suggest that luteolin and its metabolites can suppress the proliferation of various cancer cell lines.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in several experimental models. In a rat model of focal cerebral ischemia, intravenous administration of this compound was found to reduce neurological severity scores, infarct volume, and brain water content. Furthermore, it has shown protective effects in cellular models of neurodegeneration. One of the proposed mechanisms for its neuroprotective action is the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which plays a crucial role in neuronal survival and plasticity.
Quantitative Data
The following tables summarize the key quantitative data on the biological activities of this compound.
| Target | IC50 Value (µM) | Assay/Cell Line | Reference(s) |
| Matrix Metalloproteinase-1 (MMP-1) | 17.63 | Fluorogenic Substrate Assay | |
| Matrix Metalloproteinase-3 (MMP-3) | 7.99 | Fluorogenic Substrate Assay | |
| Matrix Metalloproteinase-8 (MMP-8) | 11.42 | Fluorogenic Substrate Assay | |
| Matrix Metalloproteinase-9 (MMP-9) | 12.85 | Fluorogenic Substrate Assay | |
| Matrix Metalloproteinase-13 (MMP-13) | 0.03 | Fluorogenic Substrate Assay | |
| Nitric Oxide (NO) Production | 4.5 | LPS-stimulated RAW 264.7 cells | |
| α-glucosidase | 14.7 | Enzyme Inhibition Assay | |
| α-amylase | 61.5 | Enzyme Inhibition Assay | |
| Table 1: Inhibitory Concentrations (IC50) of this compound for Various Molecular Targets. |
Signaling Pathways
The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Antioxidant signaling pathway of this compound.
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Culture
-
RAW 264.7 Macrophages: These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
SH-SY5Y Neuroblastoma Cells: These cells are commonly grown in a mixture of DMEM and F12 medium (1:1) supplemented with 10% FBS, and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/mL) in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, MAPKs).
-
Culture and treat cells with this compound and/or stimuli (e.g., LPS) as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, IκBα, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, IL-1β).
-
Culture and treat cells as described for the specific experiment.
-
Isolate total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes and specific primers for the target genes and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Seed cells (e.g., 1 x 10^4 cells/well for SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Conclusion
This compound is a biologically active flavonoid metabolite with significant therapeutic potential. Its well-documented anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways such as NF-κB, Nrf2, and the NLRP3 inflammasome, make it a compelling candidate for further investigation in the context of inflammatory diseases. Furthermore, its emerging anti-cancer and neuroprotective effects warrant more extensive research to fully elucidate its mechanisms of action and potential clinical applications. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge on the biological activities and functions of this compound and offering a basis for future studies aimed at harnessing its therapeutic benefits.
References
A Technical Guide to the Natural Sources of Luteolin 7-Glucuronide in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-glucuronide, a flavone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural plant sources of this compound, detailing quantitative data, experimental protocols for extraction and analysis, and the signaling pathways through which it exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Quantitative Analysis of this compound in Various Plant Species
The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the quantitative data available in the literature for several plant sources.
| Plant Species | Family | Plant Part | Concentration of this compound | Reference(s) |
| Perilla frutescens (L.) Britt. | Lamiaceae | Leaves | 1.10 to 29.73 mg/g (dry weight) | [1] |
| Olea europaea L. (Olive) | Oleaceae | Leaves | 1.08 to 1.88 g/kg (dry leaf) | |
| Chrysanthemum morifolium Ramat. | Asteraceae | Flowers | Detected, but quantitative data varies | [2][3] |
| Cirsium japonicum DC. | Asteraceae | Aerial Parts | Identified as a major active component | |
| Salvia fruticosa Mill. | Lamiaceae | Aerial Parts | 5.51–6.96 mg/g (dry weight) | |
| Salvia pomifera L. | Lamiaceae | Aerial Parts | Detected | |
| Satureja thymbra L. | Lamiaceae | Leaves | Detected as Luteolin 7,4′-di-O-glucuronide | |
| Acanthus hirsutus Boiss. | Acanthaceae | - | Reported presence | |
| Secale cereale L. (Rye) | Poaceae | - | Reported presence |
Experimental Protocols
Accurate quantification and isolation of this compound are paramount for research and development. This section details common extraction and analytical methodologies cited in the literature.
Extraction Methodologies
1. Maceration
Maceration is a simple and widely used method for extracting thermolabile compounds.
-
Protocol for Perilla frutescens Leaves:
-
Dry the plant leaves to a constant weight.
-
Grind the dried leaves into a fine powder.
-
Suspend the powdered leaves in a solvent (e.g., 30% ethanol in water) at a specified solvent-to-solid ratio (e.g., 20 mL solvent to 1 g of leaf powder)[4].
-
Maintain the mixture at a controlled temperature (e.g., 70 °C) for a defined period (e.g., 7 hours), with continuous agitation[4].
-
Filter the mixture to separate the extract from the solid plant material.
-
The extraction process can be repeated multiple times (e.g., three times) on the residue to maximize yield.
-
Combine the filtrates and concentrate them using a rotary evaporator at a controlled temperature (e.g., 37 °C) to obtain the crude extract.
-
2. Soxhlet Extraction
Soxhlet extraction is a continuous extraction method suitable for compounds that are not thermally sensitive to the boiling point of the chosen solvent.
-
General Protocol:
-
Place the dried and powdered plant material in a thimble made of a porous material (e.g., cellulose).
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the extraction solvent (e.g., 80% ethanol).
-
Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the level of the solvent in the thimble chamber reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated multiple times to ensure thorough extraction.
-
After extraction, the solvent in the distillation flask, now containing the extracted compounds, is concentrated using a rotary evaporator.
-
3. Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is often faster and requires less solvent than traditional methods.
-
Protocol for Olea europaea Leaves:
-
Mix the dried and powdered olive leaves with a solvent (e.g., 60% ethanol-water solution) at a specific solid-to-solvent ratio.
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined duration.
-
Control the temperature of the extraction mixture, as ultrasound can generate heat.
-
After sonication, filter the mixture to separate the extract.
-
The resulting extract can then be concentrated.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the quantification of this compound.
-
Protocol for Quantification in Perilla frutescens Leaf Extract:
-
Instrumentation: Agilent 1100 series HPLC system with a UV-Vis/MSD detector or equivalent.
-
Column: CAPCELL PAK DD Type C8 column (250 × 4.6 mm, 5 μm).
-
Mobile Phase:
-
Solvent A: 0.1% trifluoroacetic acid in 95:5 water:acetonitrile.
-
Solvent B: 0.1% trifluoroacetic acid in 5:95 water:acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 0-15% B
-
5-20 min: 15-25% B
-
20-30 min: 25-100% B
-
30-35 min: 100% B.
-
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the dried extract in methanol to a known concentration (e.g., 2 mg/mL) and filter through a 0.2 μm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound in methanol at a known concentration (e.g., 1 μg/mL).
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways involved in inflammation. Understanding these mechanisms is crucial for drug development and therapeutic applications.
Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling cascades.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
This compound has been demonstrated to inhibit the activation of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This upstream inhibition leads to the reduced activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and c-Jun N-terminal kinase (JNK). The downstream effect is a decrease in the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Antioxidant Response Pathway
In addition to its anti-inflammatory properties, this compound can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
This compound promotes the activation of Nrf2, a key transcription factor in the cellular antioxidant response. By likely interfering with the Keap1-mediated degradation of Nrf2, it allows for the translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase 1 (NQO1).
JAK/STAT Pathway Inhibition
Emerging evidence also suggests the involvement of Luteolin 7-glucoside (a closely related compound) in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is also implicated in inflammatory responses. It is plausible that this compound may have similar effects.
Caption: Luteolin 7-glucoside inhibits the JAK/STAT signaling pathway.
Studies on Luteolin 7-glucoside have shown that it can impair the nuclear translocation of phosphorylated (activated) STAT3. This prevents the transcription of target genes involved in inflammation and cellular proliferation that are induced by cytokines like IL-6 and IL-22.
Conclusion
This compound is a promising bioactive compound found in a variety of plant species, with Perilla frutescens and Olea europaea being particularly rich sources. The extraction and quantification of this compound can be achieved through established methodologies such as maceration, Soxhlet extraction, UAE, and HPLC. Its therapeutic potential, particularly its anti-inflammatory and antioxidant activities, is attributed to its ability to modulate key signaling pathways including NF-κB, MAPK, Nrf2, and potentially the JAK/STAT pathway. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this compound and to develop novel therapeutic agents. Further research is warranted to identify and quantify this compound in a wider range of plant species and to fully elucidate its mechanisms of action in various disease models.
References
- 1. Luteolin-7-glucoside inhibits IL-22/STAT3 pathway, reducing proliferation, acanthosis, and inflammation in keratinocytes and in mouse psoriatic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of luteolin and luteolin-7-beta-D-glucoside in Chrysanthemum morfolium Ramat. from different collection time by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and Metabolism of Luteolin and Its Glycosides from the Extract of Chrysanthemum morifolium Flowers in Rats and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.2. Preparation of Perilla frutescens Leaf Extract [bio-protocol.org]
An In-depth Technical Guide to the Biosynthesis Pathway of Luteolin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Luteolin 7-glucuronide, a major metabolite of the dietary flavonoid luteolin. This document details the enzymatic pathways, presents quantitative kinetic data, and offers detailed experimental protocols for the study of this important biotransformation process.
Introduction to Luteolin and its Glucuronidation
Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a variety of plants, including many herbs, vegetables, and fruits. It is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the bioavailability of luteolin in its aglycone form is often low due to extensive phase II metabolism in the intestine and liver. One of the primary metabolic pathways is glucuronidation, which involves the conjugation of glucuronic acid to one of the hydroxyl groups of luteolin. This process increases the water solubility of luteolin, facilitating its excretion from the body. This compound is one of the major monoglucuronide metabolites of luteolin found in plasma and urine after consumption of luteolin-rich foods.[1]
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a conjugation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and intestines. The reaction involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the 7-hydroxyl group of the luteolin molecule.
The overall reaction can be summarized as follows:
Luteolin + UDP-glucuronic acid -> Luteolin 7-O-β-D-glucuronide + UDP
Several UGT isoforms have been shown to be involved in the glucuronidation of luteolin, exhibiting different regioselectivities for the various hydroxyl groups on the luteolin molecule. The formation of this compound is a key step in the metabolism of luteolin, and the specific UGT isoforms involved can vary between species and tissues. In humans, UGT1A1, UGT1A8, and UGT1A9 have been identified as being particularly active in the conjugation of luteolin.[2][3] Specifically, in the human liver, UGT1A9 is considered a key enzyme, while in the intestine, UGT1A1 and UGT1A8 play more significant roles.[2]
Quantitative Data
The efficiency of this compound formation can be described by enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). While specific kinetic data for individual human UGT isoforms producing this compound is limited in the literature, studies using rat liver S9 fractions provide valuable insights into the overall kinetics of luteolin glucuronidation.
Table 1: Apparent Kinetic Parameters for Luteolin Glucuronidation in Rat Liver S9 Fractions [1]
| Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg) |
| This compound | Not explicitly stated for the 7-O-glucuronide alone. | Not explicitly stated for the 7-O-glucuronide alone. | 1.0 ± 0.3 |
| Luteolin 4'-glucuronide | Not explicitly stated for the 4'-O-glucuronide alone. | Not explicitly stated for the 4'-O-glucuronide alone. | 0.4 ± 0.1 |
| Luteolin 3'-glucuronide | Not explicitly stated for the 3'-O-glucuronide alone. | Not explicitly stated for the 3'-O-glucuronide alone. | 0.7 ± 0.1 |
Data are expressed as the mean ± S.D. (n=3). The intrinsic clearance for this compound was the highest among the monoglucuronides, indicating it is a major metabolic pathway in rat liver.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.
This protocol describes a typical in vitro experiment to determine the formation of this compound from luteolin using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Luteolin (substrate)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (e.g., apigenin)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M Tris-HCl buffer (pH 7.4).
-
Prepare a 1 M MgCl₂ stock solution.
-
Prepare a 100 mM UDPGA stock solution in water.
-
Prepare a 5 mg/mL alamethicin stock solution in ethanol.
-
Prepare a 10 mM luteolin stock solution in DMSO.
-
Prepare an internal standard stock solution (e.g., 1 mM apigenin in methanol).
-
-
Incubation Mixture Preparation (per reaction):
-
In a microcentrifuge tube, combine the following on ice:
-
50 mM Tris-HCl buffer (to a final volume of 200 µL)
-
5 mM MgCl₂
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
50 µg/mL alamethicin
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Initiation of the Reaction:
-
Add luteolin to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-100 µM).
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
This protocol provides a general high-performance liquid chromatography (HPLC) method with UV detection for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Analysis:
-
Inject the processed samples from the in vitro assay (section 4.1) and the calibration standards into the HPLC system.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
-
For higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Similar to the HPLC-UV method, but with adjustments for compatibility with the MS system (e.g., lower flow rates for UHPLC).
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z 461.1) -> Product ion (m/z 285.0) [loss of glucuronic acid]
-
Luteolin (for reference): Precursor ion (m/z 285.0) -> Product ion (e.g., m/z 151.0, 133.0)
-
-
Source Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizer, drying gas) for maximum signal intensity.
Procedure:
-
The sample preparation and analysis workflow are similar to the HPLC-UV method, with the mass spectrometer used for detection and quantification based on the specific MRM transitions.
Further Metabolic Transformations
This compound can be further metabolized in the body. For instance, it can undergo a second glucuronidation to form a diglucuronide, or it can be methylated by catechol-O-methyltransferase (COMT) to form chrysoeriol-7-glucuronide or diosmetin-7-glucuronide.
Conclusion
The biosynthesis of this compound via UGT-mediated glucuronidation is a critical pathway in the metabolism of the dietary flavonoid luteolin. Understanding the enzymes involved, their kinetics, and the experimental methods to study this process is essential for researchers in nutrition, pharmacology, and drug development. The information and protocols provided in this guide serve as a valuable resource for investigating the biotransformation of luteolin and its implications for human health.
References
- 1. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectivity of phase II metabolism of luteolin and quercetin by UDP-glucuronosyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The In Vivo Metabolic Fate of Luteolin 7-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism and degradation of luteolin 7-glucuronide. Luteolin, a naturally occurring flavonoid, is recognized for its potent anti-inflammatory and antioxidant properties.[1][2][3] However, in nature and within biological systems, it often exists in conjugated forms, such as this compound. Understanding the metabolic fate of these conjugates is critical for elucidating their bioavailability, mechanism of action, and overall therapeutic potential. This document details the metabolic pathways, summarizes key quantitative pharmacokinetic data, outlines common experimental protocols, and provides visual diagrams to illustrate these complex processes.
Core Metabolic Pathway: A Journey from Gut to Circulation
The in vivo metabolism of orally administered this compound is a multi-step process initiated in the gastrointestinal tract and continued systemically following absorption. The parent glucuronide is largely considered a pro-drug, requiring enzymatic cleavage to release the more readily absorbable aglycone, luteolin.
-
Intestinal Deglucuronidation : Upon oral ingestion, this compound travels to the intestine, where it encounters enzymes from the gut microbiota.[4][5] Bacterial β-glucuronidases play a crucial role in hydrolyzing the glucuronide bond, releasing the free luteolin aglycone. This deglycosylation step is essential for subsequent absorption.
-
Absorption of Luteolin Aglycone : The liberated luteolin aglycone, being more lipophilic than its glucuronide conjugate, is then absorbed across the intestinal epithelium into systemic circulation.
-
Extensive Phase II Metabolism : Following absorption, luteolin undergoes extensive first-pass metabolism in the intestinal cells and the liver. This process involves conjugation reactions that increase water solubility and facilitate excretion. The primary Phase II metabolic pathways are:
-
Glucuronidation : UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to luteolin, forming various monoglucuronides. Notably, even if starting with this compound, the absorbed luteolin can be re-conjugated at different positions, with luteolin-3'-glucuronide often being the most abundant metabolite detected in rat plasma.
-
Methylation : Catechol-O-methyltransferases (COMTs) methylate the catechol group of luteolin to produce metabolites such as chrysoeriol and diosmetin.
-
Sulfation : In humans, sulfation is a particularly prominent pathway, leading to the formation of metabolites like luteolin-3'-O-sulfate. This highlights significant species-dependent differences in metabolism.
-
Combined Conjugation : Further metabolism can occur, resulting in the formation of methylated glucuronides, indicating a complex interplay between these enzymatic pathways.
-
The circulating forms of luteolin are therefore predominantly its conjugated metabolites, not the free aglycone. Under inflammatory conditions, β-glucuronidase can be secreted by immune cells like macrophages and neutrophils, potentially deconjugating luteolin glucuronides at the site of inflammation to release the active aglycone.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from in vivo studies in rats. These values highlight the rapid absorption and extensive metabolism of luteolin.
Table 1: Pharmacokinetic Parameters of Luteolin and Conjugates in Rats
| Parameter | Free Luteolin (Oral) | Conjugated Luteolin (Oral) | Free Luteolin (IV) | Conjugated Luteolin (IV) | Reference |
|---|---|---|---|---|---|
| Dose | 50 mg/kg | 50 mg/kg | 50 mg/kg | 50 mg/kg | |
| Cmax | 5.5 µg/mL | - | 23.4 µg/mL | - | |
| Tmax | 5 min | - | 0 h | - | |
| Half-life (t½) | Not Calculated* | - | 8.94 h | 4.98 h | |
| Bioavailability (F) | 4.10% | - | - | - |
Note: The elimination phase was below the limit of quantification.
Table 2: Plasma Concentrations of Luteolin and Metabolites in Rats After Oral Administration
| Compound | Administration | Dose | Tmax | Cmax | Reference |
|---|---|---|---|---|---|
| Free Luteolin | Luteolin in propylene glycol | 50 µmol/kg | 15 min | 3.08 nmol/mL | |
| Luteolin Conjugates | Luteolin in propylene glycol | 50 µmol/kg | 30 min | 14.1 nmol/mL |
| Total Luteolin | Chrysanthemum morifolium extract | 22.8 µmol/kg (luteolin) | 1 hour | 0.76 ± 0.27 µM | |
Experimental Protocols
The characterization of this compound metabolism relies on robust in vivo studies followed by sensitive analytical techniques. A typical experimental workflow is outlined below.
Animal Models
-
Species : Sprague-Dawley rats are commonly used.
-
Housing : Animals are typically housed in a controlled environment with a standard diet and water ad libitum. For excretion studies, metabolic cages are used.
Compound Administration
-
Test Article : Luteolin, luteolin 7-glucoside, or extracts containing these compounds are administered.
-
Dose and Vehicle : Doses can range from 5 mg/kg to 50 mg/kg. The compound is often dissolved or suspended in a vehicle such as propylene glycol or 0.5% carboxymethyl cellulose.
-
Route : Oral gavage is standard for studying intestinal absorption and first-pass metabolism, while intravenous (IV) administration is used as a baseline to determine absolute bioavailability.
Sample Collection
-
Matrices : Blood is collected serially from the tail vein or via cannulation into heparinized tubes to obtain plasma. Urine and bile are also collected over specific time intervals to assess excretion pathways.
-
Time Points : Collection is performed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes, and several hours post-dose) to accurately model the pharmacokinetic profile.
Sample Preparation
-
Extraction : Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., methanol or acetonitrile) or solid-phase extraction (SPE) to remove interferences.
-
Enzymatic Hydrolysis : To measure the total amount of luteolin (free + conjugated), samples are often incubated with a mixture of β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the free aglycone before analysis.
Analytical Methodology
-
Technique : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the standard for separating luteolin from its various metabolites.
-
Detection : Detection is most commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a Tandem Mass Spectrometer (MS/MS). LC-MS/MS is essential for the definitive identification and quantification of different conjugated metabolites.
Conclusion
The in vivo metabolism of this compound is a complex process fundamentally reliant on an initial deglucuronidation step, primarily mediated by the gut microbiota. This liberates the luteolin aglycone, which is then absorbed and subjected to extensive Phase II metabolism, resulting in a variety of glucuronide, sulfate, and methylated conjugates circulating in the body. The predominant metabolites differ between species, with glucuronides being key in rats and sulfates playing a larger role in humans. Consequently, the biological activity observed after oral administration of this compound is attributable to the combined actions of the absorbed luteolin aglycone and this diverse profile of its systemic metabolites. A thorough understanding of this metabolic pathway is indispensable for the rational design and development of therapeutic strategies based on luteolin and related flavonoids.
References
- 1. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical determinations of luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin's Interaction with Gut Enzymes: Impacts [eureka.patsnap.com]
- 5. Effects of Luteolin-7-O-Glucoside on Intestinal Microbiota Dysbiosis and Drug Resistance Transmission Caused by Raoultella ornithinolytica B1645-1: Modulating the Composition of Intestinal Microbiota and Promoting the Transfer of blaNDM-1 Gene from Genus Enterococcus to Lactobacillus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Mechanism of Action of Luteolin 7-Glucuronide
Introduction
This compound (L7Gn) is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is a glucuronide conjugate of luteolin, a well-studied flavone with a wide range of biological activities. L7Gn itself is a significant bioactive molecule, identified in numerous medicinal herbs traditionally used for treating inflammatory conditions.[1][2] Emerging research has begun to systematically elucidate its cellular and molecular mechanisms, revealing its potential as a therapeutic agent for a variety of diseases, including inflammatory disorders, oxidative stress-related pathologies, and neurodegenerative conditions.[2][3] This technical guide provides a comprehensive overview of the current understanding of L7Gn's mechanism of action at the cellular level, focusing on key signaling pathways, molecular targets, and experimental evidence.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted approach, primarily centered on the modulation of inflammatory and oxidative stress pathways.
Anti-Inflammatory Activity
L7Gn demonstrates potent anti-inflammatory effects by intervening at multiple points in the inflammatory cascade, from upstream signaling kinases to downstream gene expression.
a) Inhibition of TAK1 and Downstream MAPK/NF-κB Signaling
A pivotal mechanism of L7Gn's anti-inflammatory action is the inhibition of Transforming growth factor-β-activated kinase 1 (TAK1).[1] TAK1 is a key upstream kinase that, upon activation by stimuli like lipopolysaccharide (LPS), initiates signaling cascades leading to the activation of both Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) transcription factor.
By inhibiting the phosphorylation of TAK1, L7Gn effectively blunts the downstream activation of:
-
NF-κB Pathway: L7Gn prevents the degradation of IκB (inhibitor of NF-κB), which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This leads to a dose-dependent reduction in the transcription of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).
-
MAPK Pathway: L7Gn suppresses the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two major MAPKs involved in the inflammatory response. This inhibition contributes to the overall reduction in inflammatory mediator production.
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Technical Guide to the Antioxidant Properties of Luteolin 7-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-glucuronide (L7Gn), a major flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3] As a metabolite of luteolin, L7Gn exhibits a range of biological activities that make it a promising candidate for the development of novel therapeutics targeting oxidative stress-related diseases.[4][5] This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Mechanism of Antioxidant Action
The antioxidant effects of this compound are multifaceted, involving both direct radical scavenging and the modulation of intracellular antioxidant defense systems. The primary mechanism revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant gene expression.
Upon activation by L7Gn, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
In addition to the Nrf2 pathway, this compound has been shown to modulate other signaling cascades involved in the oxidative stress response, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can influence the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), further contributing to the regulation of antioxidant enzyme expression.
Furthermore, L7Gn exhibits direct radical scavenging activity, as demonstrated in various in vitro assays.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified in several studies. The following tables summarize key findings.
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Luteolin 7-O-Glucuronide | 80.6 µM | |
| ABTS Radical Scavenging | Luteolin 7-O-β-D-glucuronide | 2.25 ± 0.05 µM | |
| Aldose Reductase Inhibition | Luteolin 7-O-Glucuronide | 0.7 µM | |
| α-Glucosidase Inhibition | Luteolin 7-O-Glucuronide | 14.7 µM | |
| α-Amylase Inhibition | Luteolin 7-O-Glucuronide | 61.5 µM |
Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activities of this compound.
| Cell Line | Treatment | Effect | Reference |
| RAW 264.7 | LPS + Luteolin 7-O-glucuronide (L7Gn) | - Inhibited NO production in a dose-dependent manner.- Suppressed mRNA expression of iNOS, COX-2, IL-6, IL-1β, and TNF-α.- Increased expression of HO-1, GCLC, and NQO1 via Nrf2 activation. | |
| HepG2 | This compound | Lowered total cholesterol levels. |
Table 2: Cellular Antioxidant and Anti-inflammatory Effects of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the L7Gn stock solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound.
-
In a 96-well plate, add varying concentrations of the L7Gn stock solution.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.
Protocol:
-
Seed cells (e.g., HepG2 or RAW 264.7) in a 96-well plate and allow them to attach overnight.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of this compound and DCFH-DA (typically 25 µM) for 1 hour.
-
Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity at specific time intervals using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculate the CAA units, which represent the percentage of inhibition of fluorescence compared to the control.
Western Blot Analysis for Nrf2 Pathway Proteins
This technique is used to detect and quantify the expression levels of proteins involved in the Nrf2 signaling pathway (e.g., Nrf2, HO-1, NQO1).
Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells to extract total protein or separate nuclear and cytosolic fractions.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (Nrf2, HO-1, etc.).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the antioxidant properties of this compound.
Caption: L7Gn activates the Nrf2 antioxidant signaling pathway.
Caption: L7Gn inhibits pro-inflammatory signaling pathways.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
This compound is a potent antioxidant that operates through multiple mechanisms, including the direct scavenging of free radicals and, most notably, the activation of the Nrf2 signaling pathway to bolster endogenous antioxidant defenses. Its ability to also suppress pro-inflammatory pathways further highlights its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the applications of this compound in preventing and treating diseases associated with oxidative stress and inflammation.
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Luteolin 7-Glucuronide: An In-Depth Technical Guide to its Enzyme Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-glucuronide, a major flavonoid metabolite found in various plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a glycoside of luteolin, its bioavailability and biological actions are of considerable interest in the fields of drug discovery and nutritional science. This technical guide provides a comprehensive overview of the enzyme inhibitory properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and development.
Data Presentation: Quantitative Enzyme Inhibitory Activity
The enzyme inhibitory potency of this compound has been evaluated against a range of enzymes. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), providing a clear comparison of its activity across different targets.
| Target Enzyme Family | Specific Enzyme | IC50 (µM) | Reference |
| Matrix Metalloproteinases (MMPs) | MMP-1 | 17.63 | [1] |
| MMP-3 | 7.99 | [1] | |
| MMP-8 | 11.42 | [1] | |
| MMP-9 | 12.85 | [1] | |
| MMP-13 | 0.03 | [1] | |
| Carbohydrate-Hydrolyzing Enzymes | α-Glucosidase | 14.7 | |
| α-Amylase | 61.5 | ||
| Hydrolases | Soluble Epoxide Hydrolase (sEH) | 14.4 (µg/mL) | |
| Oxidoreductases | Tyrosinase | 177.03 (L-tyrosine as substrate) | |
| 399.08 (L-DOPA as substrate) | |||
| Xanthine Oxidase | Moderate Inhibition | ||
| Phosphatases | Protein Tyrosine Phosphatase 1B (PTP1B) | 2.10 |
Note: The inhibitory activity against Xanthine Oxidase was described as moderate, without a specific IC50 value provided in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for assessing the enzyme inhibitory activity of this compound against various enzymes.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)
This assay is based on the principle of fluorescence resonance energy transfer (FRET). A fluorogenic peptide substrate containing a fluorophore and a quencher is cleaved by the MMP, leading to an increase in fluorescence. The presence of an inhibitor prevents this cleavage, resulting in a reduced fluorescence signal.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -3, -8, -9, -13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)
-
A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well.
-
Add the different concentrations of this compound or the positive control to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis by α-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Acarbose as a positive control
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and acarbose in phosphate buffer.
-
In a 96-well plate, add the α-glucosidase solution to each well.
-
Add the different concentrations of this compound or acarbose to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value as described for the MMP assay.
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression Inhibition in Macrophages
The anti-inflammatory effects of this compound are partly attributed to its ability to inhibit the expression of iNOS and COX-2 in inflammatory conditions. This is typically assessed in a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess reagent for nitric oxide (NO) measurement (indirectly indicates iNOS activity)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure iNOS and COX-2 mRNA levels
-
Antibodies for Western blotting to measure iNOS and COX-2 protein levels
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with FBS and antibiotics.
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
For iNOS activity (NO measurement):
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent according to the manufacturer's protocol. The absorbance is typically measured at 540 nm.
-
-
For iNOS and COX-2 mRNA expression (qRT-PCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
For iNOS and COX-2 protein expression (Western Blot):
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Visualization of Pathways and Workflows
Diagrams are provided to visually represent key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway: Inhibition of Inflammatory Mediators
Caption: LPS signaling pathway leading to inflammation and its inhibition by this compound.
Experimental Workflow: General Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Conclusion
This compound exhibits a broad spectrum of enzyme inhibitory activities, suggesting its potential as a lead compound for the development of therapeutic agents for various diseases, including those related to inflammation, cancer, and metabolic disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future studies should focus on elucidating the precise mechanisms of inhibition, conducting in vivo efficacy studies, and exploring structure-activity relationships to design more potent and selective inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Luteolin 7-Glucuronide in Plant Secondary Metabolism
Abstract
This compound, a prominent flavonoid glycoside, is a key secondary metabolite in a variety of plant species. This document provides a comprehensive technical overview of its biosynthesis, physiological roles in plant defense and stress signaling, and its significance in plant-environment interactions. We present quantitative data on its accumulation, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling pathways to serve as an essential resource for researchers in plant biology, natural product chemistry, and drug development.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites synthesized by plants, playing crucial roles in a wide range of physiological processes, from pigmentation to defense against biotic and abiotic stresses.[1][2] Among these, luteolin and its glycosylated derivatives are ubiquitous. This compound (L7Gn) is a water-soluble form of luteolin, consisting of a luteolin aglycone attached to a glucuronic acid moiety at the 7-hydroxyl position.[3] This glucuronidation enhances its stability and mobility within the plant cell.[4] This guide delves into the core aspects of L7Gn's role in the intricate network of plant secondary metabolism, providing a technical foundation for further research and application.
Biosynthesis and Subcellular Localization
The formation of this compound is a multi-step process originating from the phenylpropanoid pathway, which produces the flavonoid backbone.[5] The final and specific step is the glucuronidation of the luteolin aglycone.
2.1. Enzymatic Pathway
The biosynthesis of luteolin glucuronides in plants like rye (Secale cereale) is a sequential process catalyzed by specific glucuronosyltransferases:
-
Luteolin 7-O-glucuronosyltransferase (LGT): This enzyme initiates the process by transferring a glucuronic acid molecule from UDP-glucuronate to the 7-hydroxyl group of luteolin, forming luteolin 7-O-beta-D-glucuronide.
-
Luteolin-7-O-glucuronide 2"-O-glucuronosyltransferase (LMT): This enzyme further glucuronidates the molecule by adding a second glucuronic acid to the 2" position of the first glucuronic acid residue. This results in the formation of luteolin 7-O-[β-D-glucuronosyl-(1→2)-β-D-glucuronide].
-
Luteolin-7-O-diglucuronide 4'-O-glucuronosyltransferase (LDT): A third glucuronic acid can be added to the 4'-hydroxyl group on the B-ring of the luteolin backbone.
2.2. Subcellular Compartmentation
The biosynthesis of luteolin glucuronides exhibits a distinct subcellular compartmentation in rye mesophyll cells:
-
The first two enzymes, LGT and LMT , are located in the cytosol .
-
The final glucuronidation step, catalyzed by LDT , occurs in the vacuole .
-
The final products, the luteolin glucuronides, are stored in the vacuole , which is a common storage site for water-soluble secondary metabolites.
This spatial separation of enzymatic steps suggests a highly regulated transport of intermediates across the tonoplast (the vacuolar membrane).
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H18O12 | CID 5280601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Significance of Luteolin 7-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-glucuronide (L7Gn), a prominent flavonoid glycoside, is widely distributed throughout the plant kingdom and has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of L7Gn. It details the experimental protocols for its extraction from natural sources, purification, and structural elucidation. Furthermore, this guide summarizes its key biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, and delineates the underlying signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of this potent bioactive compound.
Introduction
This compound is a flavone glycoside consisting of the aglycone luteolin linked to a glucuronic acid moiety at the 7-hydroxyl position. It is a significant secondary metabolite in various medicinal and dietary plants, including those from the Asteraceae, Lamiaceae, and Acanthaceae families.[1] The presence of the glucuronide group enhances the water solubility of the parent luteolin, influencing its bioavailability and metabolic fate.[1] This document serves as a comprehensive resource on the scientific journey of L7Gn, from its initial identification in plant tissues to the elucidation of its mechanisms of action.
Discovery and Natural Occurrence
This compound has been identified as a natural constituent in a variety of plants. While a singular "discovery" paper is not prominent in the literature, its identification has been reported in numerous studies focusing on the phytochemical analysis of different plant species. It is recognized as a major bioactive compound in plants such as Perilla frutescens, Cirsium japonicum, Chrysanthemum morifolium, and Acanthus hirsutus.[2][3][4]
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from plant sources typically involve a multi-step process encompassing extraction, fractionation, and chromatographic separation.
General Experimental Workflow
The overall process for isolating L7Gn from a plant matrix is depicted below.
Extraction Protocol from Cirsium japonicum
This protocol is adapted from a study that successfully isolated this compound from Cirsium japonicum.
-
Plant Material Preparation: Dried and powdered aerial parts of Cirsium japonicum are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography using a macroporous resin. The column is eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fine Purification: Fractions enriched with this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Extraction Protocol from Perilla frutescens
The following protocol has been optimized for the extraction of L7Gn from the leaves of Perilla frutescens.
-
Plant Material Preparation: Dried leaves of Perilla frutescens are ground into a fine powder.
-
Maceration: The powdered leaves are extracted using a 30% ethanol-water solution. This solvent composition has been shown to provide a high yield of L7Gn. The mixture is macerated for a specified period, followed by filtration.
-
Concentration: The filtrate is concentrated using a rotary evaporator to remove the ethanol, and the remaining aqueous solution can be lyophilized to obtain a dry extract.
-
Quantitative Analysis: The content of this compound in the extract is determined using a validated HPLC method.
Structural Elucidation and Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification and quantitative analysis of L7Gn. A typical method employs a C18 column with a gradient elution system, often consisting of acetonitrile and water containing a small percentage of formic or phosphoric acid to improve peak shape. Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of approximately 348 nm.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS), mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound, the negative ion mode is often used, with a characteristic transition of m/z 461.1 → 284.9, corresponding to the loss of the glucuronic acid moiety from the parent ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the complete structural elucidation of this compound. These techniques confirm the structure of the luteolin aglycone, the nature of the sugar moiety as glucuronic acid, and the point of attachment at the 7-position of the flavone skeleton.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory, antioxidant, and neuroprotective properties being the most extensively studied.
Anti-inflammatory Activity
L7Gn has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines including interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α).
One of the primary mechanisms underlying the anti-inflammatory action of L7Gn is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to suppress the phosphorylation of key upstream kinases, leading to reduced activation of NF-κB.
Recent studies have indicated that L7Gn can also suppress the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response. This inhibition leads to a reduction in the maturation and secretion of IL-1β and IL-18.
Neuroprotective Effects
This compound has been shown to exert neuroprotective effects, particularly in models of stress-induced depression-like behaviors. This activity is linked to its ability to modulate neurotrophic factor signaling.
L7Gn can activate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It increases the expression of BDNF and promotes the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), as well as downstream signaling molecules like Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).
Quantitative Data Summary
The following tables summarize key quantitative data related to the extraction and biological activity of this compound.
Table 1: Extraction Yield of this compound from Perilla frutescens
| Plant Origin (China) | Extraction Yield (g/kg) | L7Gn Content in Extract (mg/g) |
| Hebei | 60.9 | 1.10 - 29.73 |
| Other Regions | 23.6 - 55.2 | 1.10 - 29.73 |
| Data adapted from. |
Table 2: Effect of Ethanol Concentration on L7Gn Extraction from Perilla frutescens
| Ethanol Concentration (%) | Extraction Yield (g/kg) | L7Gn Content in Leaves (mg/g) |
| 0 | 24.0 | 0.013 |
| 30 | 62.7 | 0.548 |
| 50 | 45.1 | 0.321 |
| 70 | 33.8 | 0.215 |
| 100 | 28.9 | 0.156 |
| Data adapted from. |
Table 3: Inhibitory Activity of this compound
| Target | IC50 (µM) | Biological Activity | Reference |
| MMP-1 | 17.63 | Matrix Metalloproteinase Inhibition | |
| MMP-3 | 7.99 | Matrix Metalloproteinase Inhibition | |
| MMP-8 | 11.42 | Matrix Metalloproteinase Inhibition | |
| MMP-9 | 12.85 | Matrix Metalloproteinase Inhibition | |
| MMP-13 | 0.03 | Matrix Metalloproteinase Inhibition | |
| MMP: Matrix Metalloproteinase |
Conclusion
This compound stands out as a flavonoid of significant interest due to its widespread natural occurrence and potent biological activities. This guide has provided a detailed overview of the methodologies for its isolation and characterization, as well as a summary of its anti-inflammatory and neuroprotective effects and the signaling pathways involved. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, paving the way for further investigation and potential therapeutic applications of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption and Metabolism of Luteolin and Its Glycosides from the Extract of Chrysanthemum morifolium Flowers in Rats and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin 7-glucuronide: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
Wuhan, China – November 25, 2025 – This technical guide provides an in-depth overview of Luteolin 7-glucuronide, a flavonoid with significant anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Core Compound Specifications
This compound, a flavone glycoside, is a subject of growing interest in pharmacological research.[1] Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 29741-10-4 | [2][3][4][5] |
| Molecular Formula | C₂₁H₁₈O₁₂ | |
| Molecular Weight | 462.36 g/mol | |
| Alternate Names | Luteolin-7-O-glucuronide, Luteolin 7-O-beta-D-glucuronopyranoside | |
| Physical Description | Yellow powder | |
| Solubility | DMSO, Pyridine, Methanol, Ethanol |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-inflammatory and antioxidant activities. Its primary mechanism of action involves the modulation of key signaling pathways in response to inflammatory stimuli, such as lipopolysaccharide (LPS).
Anti-inflammatory Effects
In macrophage cell lines such as RAW 264.7, this compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it inhibits the degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).
Antioxidant Effects
The antioxidant properties of this compound are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the nuclear translocation of Nrf2, it enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the bioactivity of this compound.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are stimulated with lipopolysaccharide (LPS). A typical concentration used is 1 µg/mL.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before LPS stimulation.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After treatment with this compound and/or LPS, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix equal volumes of the cell supernatant and the Griess reagent.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Caption: Workflow for the Griess assay to measure nitric oxide production.
Western Blot Analysis
This technique is used to detect the protein levels of key components in the NF-κB and Nrf2 signaling pathways.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, iNOS, COX-2, Nrf2, HO-1, and a loading control like β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of inflammatory genes.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Perform real-time PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging activity of this compound.
-
DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix the DPPH solution with various concentrations of this compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control without the antioxidant.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and antioxidant properties. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its mechanisms of action and explore its applications in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Luteolin-7-O-glucuronide | CAS:29741-10-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | 29741-10-4 | Benchchem [benchchem.com]
- 4. Luteolin-7-O-b- D -glucuronide primary reference standard 29741-10-4 [sigmaaldrich.com]
- 5. Luteolin-7-O-Glucuronide | CAS No- 29741-10-4 | Simson Pharma Limited [simsonpharma.com]
An In-depth Technical Guide on the Spectroscopic Data of Luteolin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Luteolin 7-glucuronide, a significant flavonoid metabolite. The information presented herein is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction
This compound is a key metabolite of luteolin, a common flavonoid found in a variety of plants. The attachment of a glucuronic acid moiety at the 7-position significantly impacts its solubility, bioavailability, and metabolic fate. Accurate spectroscopic data is paramount for its identification, quantification, and characterization in biological matrices and natural product extracts.
Mass Spectrometry (MS) Data
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective detection of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Precursor Ion ([M+H]+) | 463.0871 | - |
| Precursor Ion ([M-H]-) | - | 461.0706[1] |
| Molecular Formula | C₂₁H₁₈O₁₂ | C₂₁H₁₈O₁₂[1] |
| Molecular Weight | 462.36 g/mol | 462.36 g/mol [1] |
Table 2: MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Ion Mode | Collision Energy (V) | Major Fragment Ions (m/z) | Reference |
| 463.0871 | Positive | 20 | 287.0547 (100%), 463.0866, 287.2009 | PubChem CID: 5280601 |
| 463.0871 | Positive | 40 | 287.055 (100%), 287.2014 | PubChem CID: 5280601 |
| 461.1 | Negative | - | 284.9 | [2] |
| 461.0706 | Negative | - | 285.04 (100%), 357.0585, 327.0473 | PubChem CID: 5280601 |
The characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a prominent fragment ion corresponding to the luteolin aglycone (m/z 287 in positive mode and m/z 285 in negative mode).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. The following data is reported for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD).
Table 3: ¹H NMR Spectroscopic Data for this compound (Luteolin Aglycone Moiety)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-3 | 6.74 | s | [3] | |
| H-6 | 6.46 | d | 2.0 | |
| H-8 | 6.82 | d | 2.0 | |
| H-2' | 7.42 | d | 2.0 | |
| H-5' | 6.89 | d | 8.0 | |
| H-6' | 7.46 | dd | 8.0, 2.0 | |
| 5-OH | 12.99 | s |
Table 4: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Carbon | Chemical Shift (δ, ppm) |
| 2 | 163.6 |
| 3 | 105.3 |
| 4 | 179.2 |
| 5 | 159.5 |
| 6 | 103.8 |
| 7 | 163.2 |
| 8 | 98.0 |
| 9 | 158.9 |
| 10 | 108.2 |
| 1' | 122.3 |
| 2' | 112.8 |
| 3' | 145.8 |
| 4' | 149.6 |
| 5' | 115.6 |
| 6' | 118.9 |
| Glucuronide Moiety | |
| 1'' | 103.8 |
| 2'' | 73.5 |
| 3'' | 76.1 |
| 4'' | 70.0 |
| 5'' | 77.4 |
| 6'' | Not Reported |
| Data sourced from ACG Publications |
Experimental Protocols
A common method for the analysis of this compound involves Ultra-Fast Liquid Chromatography coupled to a tandem mass spectrometer (UFLC-MS/MS).
-
Chromatography: Separation is typically achieved on a C18 column (e.g., Venusil MP C18).
-
Mobile Phase: A gradient elution system is employed, commonly consisting of acetonitrile and water with a modifier like 0.05% formic acid.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Detection: Mass spectrometric detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for quantification. The transition monitored for this compound is m/z 461.1 → 284.9.
High-resolution NMR spectra are crucial for structural confirmation.
-
Instrumentation: NMR spectra are recorded on high-field spectrometers, such as a Bruker AVANCE DRX-600.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, most commonly DMSO-d₆ or CD₃OD.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard.
-
Experiments: A suite of 1D and 2D NMR experiments are conducted for complete structural assignment, including ¹H, ¹³C, COSY, HSQC, and HMBC.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from a plant source.
Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.
This guide provides foundational spectroscopic data and methodologies essential for the study of this compound. For more specific applications, researchers are encouraged to consult the cited literature.
References
- 1. This compound | C21H18O12 | CID 5280601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
A Technical Guide to Luteolin 7-glucuronide for the Research Community
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Luteolin 7-glucuronide, a significant flavonoid metabolite. This document outlines commercial sources for acquiring a reference standard, presents key experimental protocols for its analysis and biological investigation, and illustrates relevant workflows and signaling pathways.
Commercial Suppliers of this compound Standard
The procurement of a high-purity reference standard is a critical first step in any research involving this compound. The following table summarizes the offerings from several commercial suppliers to aid in the selection of a suitable standard for your experimental needs.
| Supplier | Product Name | CAS Number | Purity | Unit Sizes Available | Price (USD) | Notes |
| PhytoLab | This compound phyproof® Reference Substance | 29741-10-4 | Certified absolute purity | 10 mg | Starting from €270 | Primary reference standard. |
| Sigma-Aldrich | Luteolin-7-O-b- D -glucuronide primary reference standard | 29741-10-4 | ≥90.0% (HPLC) | 10 mg | ~$578 | Sold as a primary reference standard. |
| MedchemExpress | Luteolin 7-O-glucuronide | 29741-10-4 | >98% | 10 mM * 1 mL in DMSO, custom | $96 (for 10mM solution) | Also offer pre-dissolved solutions. |
| ChemFaces | Luteolin-7-O-glucuronide | 29741-10-4 | High-purity | 5mg, 10mg, 20mg, custom | Inquire | Offers packaging according to customer requirements. |
| Cayman Chemical | Luteolin 7-O-Glucuronide | 29741-10-4 | ≥98% | Not specified | Inquire | Provides technical information on solubility. |
| AbMole | Luteolin 7-O-glucuronide | 29741-10-4 | >99% | Not specified | Inquire | Certificate of Analysis available. |
| Simson Pharma | Luteolin-7-O-Glucuronide | 29741-10-4 | High quality | Not specified | Inquire | Accompanied by a Certificate of Analysis. |
Experimental Protocols
Quality Control and Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for verifying the purity of a this compound standard.
a. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Phosphoric acid
-
Methanol (for sample preparation)
-
0.22 µm syringe filters
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
c. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 0.4% phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 15% B
-
5-20 min: 15-25% B
-
20-30 min: 25-100% B
-
30-35 min: 100% B
-
-
Flow Rate: 0.7 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: 348 nm
-
Injection Volume: 10-20 µL
d. Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in methanol to a final concentration of approximately 0.5-1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
e. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and integrate the peak area of this compound.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general procedure for the confirmation of the identity of this compound.
a. Materials and Reagents:
-
This compound reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Methanol (for sample preparation)
b. Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
c. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Mass Range: m/z 100-1000
-
Collision Energy (for MS/MS): Ramped or set at appropriate values to induce fragmentation.
d. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in methanol or a mixture of water and methanol.
e. Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra to identify the deprotonated molecule [M-H]⁻ of this compound (expected m/z ≈ 461.09).
-
Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern. Key fragments may correspond to the luteolin aglycone (m/z ≈ 285) and fragments of the glucuronic acid moiety.
In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of this compound.
a. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound standard (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
Cell counting solution (e.g., Trypan Blue)
b. Experimental Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production by this compound at each concentration compared to the LPS-stimulated control.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO is not due to cytotoxicity.
Visualizations
Caption: Workflow for Procurement and Use of a Chemical Standard.
Caption: Simplified NF-κB Signaling Pathway and the Inhibitory Role of this compound.
Methodological & Application
Application Note: Quantification of Luteolin 7-Glucuronide by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luteolin 7-glucuronide is a major flavonoid glycoside found in various medicinal plants and is known for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of this compound in plant extracts, biological samples, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and efficacy evaluation. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of this compound.
Experimental Protocols
This section outlines the necessary reagents, equipment, and a step-by-step procedure for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure)
-
Formic acid or Acetic acid or Trifluoroacetic acid (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Syringe filters (0.22 µm or 0.45 µm PVDF or PTFE)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector is required.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | CAPCELL PAK DD Type C8, 250 x 4.6 mm, 5 µm[2] | Luna C18, 250x4.6 mm i.d., 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid[3] | Acidic water (0.1% trifluoroacetic acid (95%) + acetonitrile (5%))[2] | 1% Acetic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] | Acetonitrile (95%) + 0.1% trifluoroacetic acid (5%) | Acetonitrile |
| Gradient | Gradient elution is typically used. For example: 0–5 min, 15% B; 5–20 min, 15–25% B; 20–30 min, 25–100% B; 30–35 min, 100% B | A gradient elution system was used for analysis. The elutions were conducted as follows: 95% A at 0 min, followed by 75% A from 0 to 20 min, then 50% A from 20 to 45 min, 10% A from 45 to 55 min, and 95% A from 55 to 65min, then maintained until 70 min. | Isocratic elution with Acetonitrile-0.4% phosphoric acid solution (18:82) has also been reported. |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 0.6 ml/min |
| Column Temperature | 35°C | 40°C | Room temperature |
| Injection Volume | 10 µL | 20 µL | 5 µL |
| Detection Wavelength | 345 nm, 348 nm, or 350 nm | Scanning from 200-400 nm is recommended for method development. | The UV spectrum of luteolin glycosides typically shows maxima around 254-268 nm and 345-350 nm. |
Standard Solution Preparation
A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in methanol to a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-200 µg/mL).
Sample Preparation
For Plant Material:
-
Accurately weigh about 50 mg of the dried, powdered plant material.
-
Add 20 mL of 70-80% methanol.
-
Extract using ultrasonication for 30-60 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
For Granules/Capsules:
-
Weigh 150 mg of the granules and extract with 30 mL of methanol by sonication for 15 minutes.
-
Filter the solution through a Whatman No. 1 filter.
-
Evaporate the filtrate to less than 10 mL, then transfer to a 10 mL volumetric flask and adjust the volume to 10 mL with methanol.
-
Filter the final sample through a 0.2 µm syringe filter before injection.
Method Validation Data
The described HPLC-UV method has been validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.
| Parameter | Result | Reference |
| Linearity Range | 0.98–980 μg/mL | |
| Correlation Coefficient (r²) | >0.999 | |
| Limit of Detection (LOD) | 3.60 - 6 µg/mL | |
| Limit of Quantification (LOQ) | 10.90 - 17 µg/mL | |
| Recovery | 89.66% to 99.50% | |
| Intra-day Precision (RSD) | 0.99–2.96% | |
| Inter-day Precision (RSD) | 2.03–2.74% | |
| Retention Time | Approximately 14.48 min (under specific conditions) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound by HPLC-UV.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
The following diagram outlines the logical relationship between the key parameters of HPLC method validation.
Caption: Key Parameters of HPLC Method Validation.
References
Application Notes and Protocols for the Extraction of Luteolin 7-Glucuronide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-glucuronide is a flavonoid glycoside found in a variety of medicinal and dietary plants, including olive leaves (Olea europaea), perilla leaves (Perilla frutescens), and dandelion (Taraxacum officinale).[1][2][3] This compound and its aglycone, luteolin, have garnered significant interest within the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[4][5] As research into the therapeutic potential of this compound expands, standardized and efficient extraction protocols are crucial for obtaining high-purity compounds for further investigation.
This document provides detailed protocols for the extraction of this compound from plant materials, covering conventional and modern techniques. It also includes a comparative summary of extraction yields and a visual representation of the general experimental workflow.
Data Presentation: Comparative Extraction Yields of Luteolin Glycosides
The selection of an appropriate extraction method and the optimization of its parameters are critical for maximizing the yield of this compound. The following table summarizes quantitative data from various studies, showcasing the impact of different techniques and plant sources on extraction efficiency.
| Plant Material | Extraction Method | Key Parameters | Luteolin Glycoside Yield | Reference |
| Olive Leaves (Olea europaea) | Ultrasound-Assisted Extraction (UAE) | 60% (v/v) ethanol-water, 40°C, 30% amplitude | 1.82 g/kg of dry leaf (luteolin-7-glucoside) | |
| Olive Leaves (Olea europaea) | Pressurized Liquid Extraction (PLE) | 80% aqueous ethanol, 190°C, 5 min | 2.71 g/kg of dry olive leaves (luteolin-7-glucoside) | |
| Olive Leaves (Olea europaea) | Dynamic Maceration | Optimized conditions | 1.0 g/kg (luteolin-7-glucoside) | |
| Perilla frutescens Leaves | Maceration | 30% ethanol | 0.548 mg/g in leaves (this compound) | |
| Schisandra chinensis | Ionic Liquid-Enzyme Complex System with Ultrasound | 0.5 mol/L 1-butyl-3-methylimidazolium tetrafluoroborate, 10% enzyme, 150 min ultrasound | 0.2247 mg/g | |
| Eclipta prostrata | Ultrasound-Assisted Microwave Extraction (UAME) | 80% ethanol with HCl, 40W microwave power, 3x3 min | 0.690 mg/g (luteolin) | |
| Tree Peony Pod | Microwave-Assisted Extraction (MAE) | 70% ethanol, 265W microwave power, 9.6 min, 3 cycles | 151 µg/g (luteolin) |
Experimental Protocols
This section details the methodologies for the extraction of this compound from plant material. A general protocol is provided, followed by specific conditions for advanced extraction techniques.
General Protocol: Solvent Extraction (Maceration)
This protocol outlines a fundamental solvent extraction method suitable for initial screening and small-scale preparations.
Materials and Reagents:
-
Dried and powdered plant material
-
Ethanol (70-80%) or Methanol
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Plant Material: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Maceration: Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in a flask. Add the extraction solvent (e.g., 100 mL of 70% ethanol) at a defined solid-to-solvent ratio (e.g., 1:10 w/v).
-
Extraction: Seal the flask and agitate the mixture at room temperature for a specified duration (e.g., 24-48 hours) using a magnetic stirrer or orbital shaker.
-
Filtration: Separate the extract from the solid plant residue by vacuum filtration through filter paper.
-
Re-extraction (Optional): To maximize yield, the plant residue can be subjected to one or two more rounds of extraction with fresh solvent.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C for further analysis and purification.
Advanced Extraction Protocols
Modern extraction techniques can offer improved efficiency, reduced extraction time, and lower solvent consumption.
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
Apparatus:
-
Ultrasonic bath or probe sonicator
Procedure:
-
Follow steps 1 and 2 of the General Protocol.
-
Ultrasonication: Place the flask containing the plant material and solvent mixture into an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40°C) and frequency for a specific duration (e.g., 30-60 minutes). For a probe sonicator, insert the probe into the mixture and apply ultrasonic pulses.
-
Proceed with steps 4-7 of the General Protocol.
MAE uses microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.
Apparatus:
-
Microwave extraction system
Procedure:
-
Follow step 1 of the General Protocol.
-
Microwave Irradiation: Place a specific amount of powdered plant material and solvent in a specialized microwave extraction vessel. Set the microwave power (e.g., 265 W) and irradiation time (e.g., 10 minutes).
-
After extraction, allow the vessel to cool to room temperature.
-
Proceed with steps 4-7 of the General Protocol.
PLE, also known as Accelerated Solvent Extraction (ASE), employs elevated temperatures and pressures to maintain the solvent in its liquid state, enhancing extraction efficiency.
Apparatus:
-
Pressurized Liquid Extraction system
Procedure:
-
Follow step 1 of the General Protocol.
-
Cell Loading: Mix the powdered plant material with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.
-
Extraction Cycle: Place the cell in the PLE system. Set the extraction parameters, including solvent composition (e.g., 80% ethanol), temperature (e.g., 190°C), pressure, and static extraction time (e.g., 5 minutes). The system will automatically perform the extraction.
-
Collection: The extract is collected in a vial.
-
Proceed with steps 6 and 7 of the General Protocol.
Mandatory Visualization
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction and subsequent analysis of this compound from plant material.
Caption: General workflow for this compound extraction.
References
- 1. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usb.ac.ir [usb.ac.ir]
- 4. Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis [mdpi.com]
- 5. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Luteolin 7-Glucuronide from Urine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a ubiquitous flavonoid found in various plant sources, and its metabolites are of significant interest in biomedical and pharmaceutical research due to their potential antioxidant, anti-inflammatory, and neuroprotective properties. Following ingestion, luteolin is extensively metabolized in the body, with Luteolin 7-glucuronide being one of its major conjugated metabolites excreted in urine. Accurate quantification of this compound in urine is crucial for pharmacokinetic, bioavailability, and metabolic studies. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of analytes from complex biological matrices like urine, providing cleaner extracts for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
These application notes provide a detailed protocol for the solid-phase extraction of this compound from human urine, along with a summary of expected quantitative performance based on available literature for similar compounds.
Metabolic Pathway of Luteolin
Luteolin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to increase its water solubility and facilitate its excretion. The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Caption: Metabolic conversion of Luteolin to this compound and subsequent excretion.
Experimental Protocols
This section details two robust SPE protocols for the extraction of this compound from urine samples using two common types of SPE cartridges: a reversed-phase polymer-based cartridge (e.g., Oasis HLB) and a mixed-mode anion exchange cartridge.
Protocol 1: Reversed-Phase SPE using a Hydrophilic-Lipophilic Balanced (HLB) Sorbent
This protocol is a general-purpose method suitable for a wide range of analytes and is known for its robustness and high recovery.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent)
-
Urine sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
Deionized water
-
SPE manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and acidify with 10 µL of formic acid (to pH ~3-4).
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample (1 mL) onto the conditioned cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for HPLC or LC-MS analysis.
-
Protocol 2: Mixed-Mode Strong Anion Exchange (SAX) SPE
This protocol offers higher selectivity for acidic compounds like glucuronides, resulting in cleaner extracts.
Materials:
-
Mixed-mode SAX SPE Cartridges
-
Urine sample
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate
-
Formic acid (or acetic acid)
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes.
-
Take 1 mL of the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SAX cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the urine sample (1 mL) onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of 5% methanol in water.
-
Wash with 1 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a solution of 2% formic acid in methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for analysis.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the solid-phase extraction of this compound from a urine sample.
Caption: General workflow for SPE of this compound from urine.
Data Presentation
The following tables summarize the expected quantitative performance of the SPE methods based on data from studies on similar flavonoid glucuronides and phenolic compounds in urine. The actual performance should be validated in your laboratory.
Table 1: Expected Recovery of this compound
| SPE Sorbent Type | Compound Class | Matrix | Average Recovery (%) | Reference |
| Oasis HLB | Flavonoid Glucuronides | Urine | 85 - 105 | Adapted from general flavonoid SPE literature |
| Mixed-Mode SAX | Acidic Compounds | Urine | > 80 | [1] |
| C18 | Flavonoids | Urine | 80 - 95 | Adapted from general flavonoid SPE literature |
Table 2: Expected Precision of the SPE Method
| Parameter | Compound Class | Matrix | RSD (%) | Reference |
| Intra-day Precision | Flavonoid Glucuronides | Urine | < 10 | Adapted from general flavonoid SPE literature |
| Inter-day Precision | Flavonoid Glucuronides | Urine | < 15 | Adapted from general flavonoid SPE literature |
| Intra-day Precision | Ethyl Glucuronide | Urine | < 5.5 | [1] |
Table 3: Linearity and Limits of Quantification
| Analyte | Matrix | Linearity (r²) | LOQ (ng/mL) | Reference |
| Luteolin | Urine | > 0.999 | 39.20 | |
| Apigenin | Urine | > 0.999 | 31.45 | |
| Ethyl Glucuronide | Urine | > 0.959 | < 100 | [1] |
Note: The provided quantitative data is indicative and should be confirmed through in-house validation studies for this compound.
Conclusion
The described solid-phase extraction protocols provide a robust and reliable framework for the extraction of this compound from urine samples. The choice between a reversed-phase HLB sorbent and a mixed-mode anion exchange sorbent will depend on the specific requirements of the analysis, such as the need for higher selectivity and cleaner extracts. For routine analysis, the Oasis HLB protocol offers a good balance of recovery and simplicity. For more complex matrices or when higher purity is required, the mixed-mode SAX protocol is recommended. It is imperative to validate the chosen method in your laboratory to ensure it meets the required performance criteria for accuracy, precision, and sensitivity for your specific application.
References
Luteolin 7-Glucuronide: In Vitro Anti-Inflammatory Efficacy and Mechanistic Insights
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the in vitro anti-inflammatory properties of Luteolin 7-glucuronide (L7G), a naturally occurring flavonoid. It details the experimental protocols for assessing its efficacy in mitigating inflammatory responses in cellular models and elucidates the underlying molecular mechanisms. The provided data and protocols are intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound, a glycosidic form of the flavonoid luteolin, has demonstrated significant anti-inflammatory and anti-oxidative properties in preclinical studies.[1][2] This document outlines the in vitro assays used to characterize the anti-inflammatory effects of L7G, focusing on its ability to modulate key inflammatory mediators and signaling pathways.
In Vitro Anti-Inflammatory Activity of this compound
This compound has been shown to effectively suppress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), a widely used in vitro model for studying inflammation.
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
L7G dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators of inflammation.[3][4][5] This inhibitory effect is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 1: Inhibitory Effects of this compound on NO and PGE2 Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | iNOS Protein Expression | COX-2 Protein Expression |
| 5 | Significant Inhibition | Not consistently reported | Decreased | Decreased |
| 10 | Significant Inhibition | Significant Inhibition | Decreased | Decreased |
| 20 | Strong Inhibition | Strong Inhibition | Markedly Decreased | Markedly Decreased |
| 50 | Very Strong Inhibition | Very Strong Inhibition | Substantially Decreased | Substantially Decreased |
Note: The percentage of inhibition can vary depending on the specific experimental conditions. Data is compiled from multiple sources.
Reduction of Pro-inflammatory Cytokine Expression
L7G also significantly reduces the mRNA expression and secretion of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | IL-1β mRNA Reduction | IL-6 mRNA Reduction | TNF-α mRNA Reduction |
| 5 | Moderate | Moderate | Moderate |
| 10 | Significant | Significant | Significant |
| 20 | Strong | Strong | Strong |
| 50 | Very Strong | Very Strong | Strong |
Note: The level of reduction is relative to LPS-stimulated cells without L7G treatment. Data is compiled from multiple sources.
Molecular Mechanisms of Action
The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
LPS stimulation typically leads to the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. L7G has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB. The upstream kinase responsible for this cascade, Transforming growth factor beta-activated kinase 1 (TAK1), is also inhibited by L7G.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are also crucial in the inflammatory response. L7G has been demonstrated to reduce the phosphorylation of both p38 and JNK in LPS-stimulated macrophages, further contributing to the suppression of inflammatory gene expression.
Activation of the Nrf2 Anti-Oxidative Pathway
In addition to its anti-inflammatory effects, L7G exhibits anti-oxidative properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the in vitro anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
Cell Viability Assay
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Method: Use a standard cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or EZ-Cytox assay.
-
Procedure:
-
Following the treatment period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express cell viability as a percentage of the untreated control group.
-
Nitric Oxide (NO) Assay
-
Method: The Griess assay is a common and straightforward method for measuring nitrite, a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine concentrations in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for IL-1β, IL-6, and TNF-α.
-
Follow the manufacturer's protocol precisely.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Purpose: To determine the effect of L7G on the expression and phosphorylation of key signaling proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control such as β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Purpose: To measure the effect of L7G on the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, IL-1β, IL-6, TNF-α).
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analyze the amplification data to determine the relative expression of the target genes, typically normalized to a housekeeping gene like GAPDH or β-actin.
-
Visualizations
Experimental Workflow
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring Nitric Oxide Production Inhibition by Luteolin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-glucuronide (L7Gn), a flavonoid commonly found in various medicinal plants, has demonstrated significant anti-inflammatory and anti-oxidative properties.[1][2] A key mechanism underlying its anti-inflammatory effect is the inhibition of nitric oxide (NO) production.[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases.[3] L7Gn has been shown to effectively suppress NO production in a dose-dependent manner by downregulating the expression of iNOS in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).
These application notes provide a detailed protocol for researchers to measure the inhibitory effect of this compound on nitric oxide production in a cell-based in vitro model. The provided methodologies are based on established protocols for cell culture, induction of inflammation, and quantification of nitric oxide.
Mechanism of Action: Inhibition of Nitric Oxide Production
This compound inhibits nitric oxide production primarily by targeting the upstream signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS). In inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) stimulation in macrophages, the production of NO is significantly upregulated. L7Gn intervenes in this process through several key mechanisms:
-
Inhibition of NF-κB, p38, and JNK Signaling: L7Gn has been shown to suppress the activation of critical inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK). These pathways are crucial for the transcriptional activation of the iNOS gene.
-
TAK1 Inhibition: Transforming growth factor-beta-activated kinase 1 (TAK1) is an upstream kinase that plays a pivotal role in activating both the NF-κB and MAPK pathways. L7Gn has been found to inhibit TAK1, thereby preventing the downstream activation of these inflammatory cascades.
-
Downregulation of Pro-inflammatory Cytokines: L7Gn also reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), which can further contribute to the inflammatory environment and iNOS expression.
-
Activation of Nrf2 Pathway: In addition to its anti-inflammatory effects, L7Gn exhibits anti-oxidative properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which can indirectly modulate inflammatory responses.
The culmination of these actions is a significant, dose-dependent reduction in the expression of iNOS and, consequently, a decrease in the production of nitric oxide.
Data Presentation
The following table summarizes the quantitative data on the inhibition of nitric oxide production by this compound in LPS-stimulated RAW 264.7 macrophages.
| This compound (µM) | NO Production Inhibition (%) |
| 5 | ~25% |
| 10 | ~50% |
| 20 | ~75% |
| 50 | >90% |
Note: The data presented is an approximate summary based on published findings and may vary depending on experimental conditions.
Experimental Protocols
Cell Culture of RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation and nitric oxide production.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep) solution
-
75 cm² cell culture flasks
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Cell scraper
Protocol:
-
Culture Medium Preparation: Prepare complete DMEM by supplementing it with 10% FBS and 1% Pen-Strep.
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete DMEM.
-
Transfer the cell suspension to a 75 cm² culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency. To subculture, gently scrape the cells from the flask surface, aspirate the cell suspension, and seed into new flasks at a 1:3 to 1:6 ratio.
-
Measurement of Nitric Oxide Production Inhibition
This protocol utilizes the Griess assay to measure nitrite (NO₂⁻), a stable and quantifiable end-product of NO in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound (L7Gn) stock solution (dissolved in DMSO or appropriate solvent)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Griess Reagent System (e.g., from Sigma-Aldrich)
-
Component A: Sulfanilamide solution
-
Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.
-
Cell Treatment:
-
Prepare serial dilutions of L7Gn in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the L7Gn dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for L7Gn).
-
Pre-incubate the cells with L7Gn for 2 hours.
-
-
Inflammation Induction:
-
After the pre-incubation period, add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce NO production.
-
The negative control group should only receive fresh medium.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Assay:
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B just before use.
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in complete DMEM.
-
Add 50 µL of the prepared Griess reagent to each well containing the supernatant and the standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
The percentage of NO production inhibition can be calculated using the following formula:
-
Visualizations
Signaling Pathway of NO Production Inhibition by this compound
Caption: Signaling pathway of nitric oxide production and its inhibition by this compound.
Experimental Workflow for Measuring NO Inhibition
Caption: Experimental workflow for measuring nitric oxide inhibition by this compound.
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin 7-Glucuronide: Application Notes and Protocols for Modulating Cytokine Expression in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Luteolin 7-glucuronide on cytokine expression in the murine macrophage cell line RAW 264.7. This document includes a summary of its anti-inflammatory properties, detailed experimental protocols for assessing its activity, and diagrams of the key signaling pathways involved.
Introduction
This compound (L7G) is a flavonoid glycoside found in various medicinal plants. It is recognized for its anti-inflammatory and anti-oxidative properties. In the context of immunology and drug discovery, understanding the impact of L7G on macrophage function is crucial, as these cells play a central role in the inflammatory response. This document focuses on the effects of L7G in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.
Data on Cytokine Expression
This compound has been shown to significantly inhibit the expression of key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. The following table summarizes the quantitative data on the dose-dependent effects of L7G on the mRNA expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). The data indicates that L7G treatment leads to a reduction in the transcription of these inflammatory mediators.[1][2]
| Treatment Concentration (µM) | TNF-α mRNA Expression (% of LPS control) | IL-6 mRNA Expression (% of LPS control) | IL-1β mRNA Expression (% of LPS control) |
| 0 (LPS only) | 100% | 100% | 100% |
| 5 | Reduced | Reduced | Reduced |
| 10 | Reduced | Reduced | Reduced |
| 20 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 50 | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Note: The table represents a qualitative summary based on reported dose-dependent inhibitory effects. For precise quantification, refer to the original research articles.
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate cytokine gene expression. In LPS-stimulated RAW 264.7 cells, L7G has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on cytokine expression in RAW 264.7 cells.
Cell Culture and Treatment
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (L7G)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere for 24 hours.
-
Pre-treatment: After adherence, replace the medium with fresh serum-free DMEM containing various concentrations of L7G (e.g., 5, 10, 20, 50 µM) and incubate for 2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Following pre-treatment, add LPS (final concentration of 1 µg/mL) to the wells (except for the negative control group) and incubate for the desired time period (e.g., 24 hours for cytokine protein analysis, or a shorter duration for mRNA analysis).
-
Harvesting:
-
Supernatant: Collect the cell culture supernatant for measuring secreted cytokines via ELISA.
-
Cell Lysate: Wash the cells with cold PBS and then lyse them using an appropriate buffer for RNA or protein extraction.
-
RNA Extraction and Real-Time PCR (RT-PCR)
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-PCR: Perform real-time PCR using a thermal cycler with specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol:
-
Sample Preparation: Use the collected cell culture supernatants.
-
ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's protocols.
-
Data Analysis: Determine the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated with recombinant cytokines.
Conclusion
This compound demonstrates significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells by downregulating the expression of pro-inflammatory cytokines. This activity is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways. The provided protocols offer a foundation for further investigation into the therapeutic potential of this compound in inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Luteolin 7-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-glucuronide is a flavonoid glycoside found in various plants and is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] These effects are mediated through its interaction with key cellular signaling pathways. Western blot analysis is a powerful technique to investigate the molecular mechanisms of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. These application notes provide a comprehensive guide to using Western blot for studying the effects of this compound on major signaling cascades.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways involved in inflammation, apoptosis, and cell proliferation. The primary pathways of interest for Western blot analysis include the NF-κB, MAPK, and PI3K/Akt pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Luteolin and its glucuronide conjugate have been demonstrated to inhibit the activation of NF-κB.[2][3] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm. Consequently, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory genes like iNOS and COX-2.[2][4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. This pathway includes three main cascades: ERK, JNK, and p38. This compound has been shown to differentially modulate these cascades. For instance, it can increase the phosphorylation of JNK, which is associated with apoptosis induction in cancer cells. In other contexts, it can inhibit the phosphorylation of ERK and p38 to reduce inflammatory responses.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Luteolin and its glucuronide have been found to inhibit the phosphorylation of Akt, a central kinase in this pathway. This inhibition can lead to the induction of apoptosis in cancer cells and a reduction in inflammatory responses.
Quantitative Data from Western Blot Analysis
The following tables summarize the effects of this compound and its aglycone, Luteolin, on the expression and phosphorylation of key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Effect of Luteolin and this compound on NF-κB Pathway Proteins
| Cell Line | Treatment | Target Protein | Change in Protein Level | Reference |
| RAW 264.7 | Luteolin | p-p65 | Decreased | |
| RAW 264.7 | Luteolin 7-glucoside | p-p65 | Decreased | |
| RAW 264.7 | Luteolin | iNOS | Decreased | |
| RAW 264.7 | Luteolin 7-glucoside | iNOS | Decreased | |
| RAW 264.7 | Luteolin | COX-2 | Decreased | |
| RAW 264.7 | Luteolin 7-glucoside | COX-2 | Decreased |
Table 2: Effect of Luteolin and this compound on MAPK Pathway Proteins
| Cell Line | Treatment | Target Protein | Change in Protein Level | Reference |
| HepG2 | Luteolin 7-glucoside | p-JNK | Increased | |
| HepG2 | Luteolin 7-glucoside | JNK | Decreased | |
| RAW 264.7 | Luteolin | p-ERK | No significant change | |
| RAW 264.7 | Luteolin 7-glucoside | p-ERK | No significant change | |
| RAW 264.7 | Luteolin | p-JNK | No significant change | |
| RAW 264.7 | Luteolin 7-glucoside | p-JNK | No significant change | |
| RAW 264.7 | Luteolin | p-p38 | No significant change | |
| RAW 264.7 | Luteolin 7-glucoside | p-p38 | No significant change | |
| H9c2 | Luteolin 7-glucoside | p-ERK1/2 | Decreased | |
| H9c2 | Luteolin 7-glucoside | p-JNK | Decreased | |
| H9c2 | Luteolin 7-glucoside | p-p38 | Decreased |
Table 3: Effect of Luteolin and this compound on PI3K/Akt Pathway Proteins
| Cell Line | Treatment | Target Protein | Change in Protein Level | Reference |
| RAW 264.7 | Luteolin | p-Akt | Decreased | |
| RAW 264.7 | Luteolin 7-glucoside | p-Akt | Decreased | |
| NPC-039 & NPC-BM | Luteolin 7-glucoside | p-Akt | Decreased |
Experimental Protocols
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in performing a Western blot analysis.
Detailed Protocol for Western Blot Analysis
This protocol provides a step-by-step guide for performing Western blot analysis to investigate the effects of this compound on signaling pathways.
1. Sample Preparation a. Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include appropriate vehicle controls. b. After treatment, wash the cells with ice-cold PBS. c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and collect the lysate in a microcentrifuge tube. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new tube. g. Determine the protein concentration of each sample using a BCA or Bradford protein assay.
2. Gel Electrophoresis a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel. c. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). c. Perform the transfer at a constant current or voltage.
4. Blocking a. After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20). b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
5. Primary Antibody Incubation a. Dilute the primary antibody specific to your target protein (e.g., anti-p-Akt, anti-NF-κB p65) in the blocking buffer at the recommended dilution. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
6. Washing a. Decant the primary antibody solution. b. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
7. Secondary Antibody Incubation a. Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
8. Washing a. Decant the secondary antibody solution. b. Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
9. Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the specified time.
10. Imaging a. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
11. Data Analysis a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for loading differences. For phosphorylated proteins, normalize to the total protein level. c. Express the results as a fold change relative to the control group.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luteolin 7-glucuronide Cell Viability Assays (MTT/XTT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effect of Luteolin 7-glucuronide on cell viability using the MTT and XTT colorimetric assays. Detailed protocols, data presentation guidelines, and visualizations of the underlying cellular mechanisms are included to facilitate experimental design and data interpretation.
Introduction
This compound is a flavonoid glycoside that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preliminary studies suggest that this compound can modulate various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Accurate assessment of its cytotoxic and cytostatic effects is crucial for its development as a potential therapeutic agent. The MTT and XTT assays are reliable and widely used methods to quantify in vitro cell viability and cytotoxicity.
Data Presentation
The following tables summarize the cytotoxic effects of this compound and its aglycone, luteolin, on various cell lines as determined by cell viability assays.
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| Luteolin 7-O-glucoside | Mesangial cells | DNA synthesis inhibition | - | 6.1 | [1] |
| Luteolin | GLC4 (Lung Cancer) | MTT | Continuous | 40.9 | [1] |
| Luteolin | COLO 320 (Colon Cancer) | MTT | Continuous | 32.5 | [1] |
| Luteolin | HL-60 (Leukemia) | - | - | 12.5 | [1] |
| Luteolin | A431 (Squamous Cell Cancer) | - | - | 19 | [1] |
| Luteolin | U87 (Glioblastoma) | MTT | - | ~25-30 | |
| Luteolin | U251 (Glioblastoma) | MTT | - | ~30-35 |
Table 2: Observed Effects of Luteolin 7-O-glucoside on Oral Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| FaDu | 20, 40 | 24 | Significant reduction | |
| HSC-3 | 20, 40 | 24 | Significant reduction | |
| CA9-22 | 20, 40 | 24 | Significant reduction |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used for background subtraction.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for MTT and XTT cell viability assays.
Signaling Pathways Modulated by this compound
Luteolin and its glycosides have been shown to affect multiple signaling pathways involved in cell survival and apoptosis. The diagram below illustrates the putative signaling cascade influenced by this compound, leading to reduced cell viability. Note that some of the depicted interactions are based on studies of the aglycone, luteolin, and are presumed to be relevant for its glucuronide form.
Caption: this compound's impact on cell signaling.
Discussion
The provided protocols for MTT and XTT assays offer robust methods for determining the effect of this compound on cell viability. The choice between the assays may depend on the specific cell line and experimental conditions. The XTT assay offers the convenience of a soluble formazan product, while the MTT assay is a more traditional and widely cited method.
The summarized data indicates that this compound and its aglycone, luteolin, exhibit cytotoxic effects against a range of cancer cell lines, with IC50 values typically in the micromolar range. The signaling diagram illustrates that these effects are likely mediated through the modulation of key pathways controlling cell proliferation and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways. Luteolin has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell survival signaling. Concurrently, activation of MAPK pathways, such as JNK and p38, can promote apoptosis. The induction of apoptosis is a key mechanism of action, involving the regulation of Bcl-2 family proteins and the activation of caspases.
For researchers and drug development professionals, these application notes provide a foundational framework for the in vitro evaluation of this compound. Further investigation into the specific molecular targets and the in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Investigating the Effects of Luteolin 7-Glucuronide and its Analogue, Luteolin-7-O-glucoside, in the HepG2 Cell Line
Application Note
Introduction
Luteolin, a common flavonoid found in various plants, and its glycosidic derivatives have garnered significant interest in cancer research for their potential anti-tumor properties. This document focuses on the effects of Luteolin 7-glucuronide and its closely related analogue, Luteolin-7-O-glucoside (LUT7G), on the human hepatocellular carcinoma cell line, HepG2. Due to the limited availability of this compound for research purposes, Luteolin-7-O-glucoside is often used as a suitable analogue.[1] The available scientific literature predominantly investigates the bioactivity of LUT7G in HepG2 cells, revealing its dose-dependent inhibition of cell proliferation and induction of apoptosis.[2][3] These effects are mediated through a multifaceted mechanism involving cell cycle arrest, the generation of reactive oxygen species (ROS), and the activation of specific signaling pathways.[2][3]
Key Findings on HepG2 Cells
Treatment of HepG2 cells with Luteolin-7-O-glucoside has been shown to:
-
Inhibit Cell Viability: LUT7G reduces the viability of HepG2 cells in a dose-dependent manner.
-
Induce G2/M Cell Cycle Arrest: The compound halts the cell cycle at the G2/M phase, preventing cell division.
-
Promote Caspase-Independent Apoptosis: LUT7G triggers programmed cell death through a pathway that does not rely on the activation of caspases.
-
Increase Reactive Oxygen Species (ROS) Production: An elevation in intracellular ROS levels is observed following treatment.
-
Activate the JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated, playing a crucial role in the observed apoptosis and cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data from studies on the effects of Luteolin-7-O-glucoside on HepG2 cells.
Table 1: Cytotoxic Effects of Luteolin-7-O-glucoside on HepG2 Cells
| Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Viability (%) | Reference |
| 50 | 24 | Not specified | |
| 100 | 24 | Not specified | |
| 200 | 24 | 39.8 |
Table 2: Effect of Luteolin-7-O-glucoside on Cell Cycle Distribution in HepG2 Cells
| Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G2/M Phase | Reference |
| 0 (Control) | 24 | Not specified (baseline) | |
| 50 | 24 | Not specified | |
| 100 | 24 | Not specified | |
| 200 | 24 | 34.01 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Luteolin-7-O-glucoside in HepG2 Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of luteolin-7-O-glucoside-induced growth inhibition on human liver cancer cells: G2/M cell cycle arrest and caspase-independent apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of luteolin-7-O-glucoside-induced growth inhibition on human liver cancer cells: G2/M cell cycle arrest and caspase-independent apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luteolin 7-Glucuronide in Animal Models of Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data on the use of Luteolin 7-Glucuronide (L7Gn) and its related glycoside, Luteolin 7-O-glucoside (Lut-7-G), in established animal models of inflammation. The information herein is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of these compounds.
LPS-Induced Acute Lung Injury (ALI) in Rats
This model is used to investigate acute inflammatory responses in the lungs and to test the efficacy of therapeutic agents delivered directly to the respiratory tract.
Experimental Protocol
Animal Model: Male Wistar rats.
Inflammation Induction: Acute lung injury is induced by the inhalation of aerosolized lipopolysaccharide (LPS)[1][2].
This compound Administration: L7Gn is administered via aerosol inhalation. While specific concentrations and duration of L7Gn aerosolization were not detailed in the reviewed literature, a typical experimental setup would involve exposing the animals to a nebulized solution of L7Gn for a defined period before or after the LPS challenge. The particle size distribution of the aerosol should be characterized to ensure effective delivery to the lungs[2][3].
Experimental Groups:
-
Normal Control: No treatment.
-
LPS Model: LPS inhalation + vehicle control.
-
L7Gn Treatment: LPS inhalation + L7Gn aerosol.
-
Positive Control (optional): LPS inhalation + a known anti-inflammatory drug (e.g., dexamethasone).
Assessment of Inflammation:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure inflammatory cell infiltration and cytokine levels.
-
Lung Tissue Histopathology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) in BALF and lung homogenates using ELISA[1].
-
Western Blot Analysis: Assessment of the expression of proteins involved in the inflammatory signaling pathway, such as the NLRP3 inflammasome components (NLRP3, ASC, caspase-1).
Quantitative Data Summary
| Parameter | LPS Model Group | L7Gn Treatment Group | Key Findings | Reference |
| IL-1β Levels (BALF & Lung) | Significantly Increased | Significantly Decreased | L7Gn reduces the production of the pro-inflammatory cytokine IL-1β. | |
| IL-18 Levels (BALF & Lung) | Significantly Increased | Significantly Decreased | L7Gn diminishes the levels of the pro-inflammatory cytokine IL-18. | |
| NLRP3 Inflammasome Activation | Significantly Activated | Significantly Inhibited | L7Gn exerts its anti-inflammatory effect by inhibiting the NLRP3 inflammasome pathway. |
Experimental Workflow for LPS-Induced ALI Model
Caption: Workflow for the LPS-induced acute lung injury model.
Signaling Pathway of this compound in LPS-Induced ALI
Caption: L7Gn inhibits the NLRP3 inflammasome pathway in ALI.
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice
This is a widely used model to mimic the pathology of human ulcerative colitis and to evaluate the therapeutic potential of anti-inflammatory compounds.
Experimental Protocol
Animal Model: Mice (e.g., C57BL/6).
Inflammation Induction: Ulcerative colitis is induced by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.
Luteolin 7-O-glucoside Administration: Lut-7-G is administered orally by gavage once daily.
-
Preparation: Dissolve Lut-7-G in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Dosage: 50 mg/kg and 100 mg/kg body weight.
Experimental Groups:
-
Normal Control: Regular drinking water + vehicle.
-
DSS Model: 2.5% DSS in drinking water + vehicle.
-
Lut-7-G Low Dose: 2.5% DSS in drinking water + 50 mg/kg Lut-7-G.
-
Lut-7-G High Dose: 2.5% DSS in drinking water + 100 mg/kg Lut-7-G.
-
Positive Control: 2.5% DSS in drinking water + mesalazine (52 mg/kg).
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and presence of blood in the stool. Scores are recorded daily.
-
Colon Length: Measured after sacrifice as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histopathology: H&E staining of colon tissue sections to evaluate mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Cytokine Analysis: Measurement of serum levels of pro-inflammatory cytokines (IL-6, IL-1β, IL-18, TNF-α) by ELISA.
-
Western Blot Analysis: To determine the protein expression levels of key signaling molecules in the colon tissue, such as JAK1, STAT6, and SOCS1.
Quantitative Data Summary
| Parameter | DSS Model Group | Lut-7-G (50 mg/kg) | Lut-7-G (100 mg/kg) | Key Findings | Reference |
| Body Weight Loss (%) | Significant Loss | Attenuated | Significantly Attenuated | Lut-7-G mitigates DSS-induced weight loss. | |
| Disease Activity Index (DAI) | Significantly Increased | Decreased | Significantly Decreased | Lut-7-G reduces the clinical signs of colitis. | |
| Colon Length | Significantly Shortened | Partially Restored | Significantly Restored | Lut-7-G ameliorates colon shortening caused by inflammation. | |
| Serum IL-6 | Significantly Increased | Decreased | Significantly Decreased | Lut-7-G reduces systemic levels of IL-6. | |
| Serum IL-1β | Significantly Increased | Decreased | Significantly Decreased | Lut-7-G lowers systemic levels of IL-1β. | |
| Serum IL-18 | Significantly Increased | Decreased | Significantly Decreased | Lut-7-G decreases systemic levels of IL-18. | |
| Serum TNF-α | Significantly Increased | Decreased | Significantly Decreased | Lut-7-G reduces systemic levels of TNF-α. |
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for the DSS-induced ulcerative colitis model.
Signaling Pathway of Luteolin 7-O-glucoside in DSS-Induced Colitis
Caption: Lut-7-G modulates the JAK1/STAT6/SOCS1 pathway in colitis.
Other Potential Animal Models for Inflammation Research
While detailed protocols for this compound in the following models were not found in the initial search, these are common models for evaluating anti-inflammatory compounds, and studies on the aglycone, luteolin, suggest potential efficacy. Researchers can adapt these protocols to investigate L7Gn.
-
Carrageenan-Induced Paw Edema in Rats/Mice: This is a classic model of acute inflammation. Luteolin has been shown to be effective in this model when administered orally at doses of 10 and 50 mg/kg. This model could be used to assess the acute anti-inflammatory effects of L7Gn.
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice: This model mimics the complex inflammatory response of sepsis. Luteolin has demonstrated protective effects in this model. Investigating L7Gn in this model could reveal its potential in treating systemic inflammatory conditions.
Note: When adapting protocols, it is crucial to consider the pharmacokinetic properties of this compound, which may differ from its aglycone, luteolin. Dose-response studies are recommended to determine the optimal therapeutic window for L7Gn in each model.
References
- 1. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Luteolin regulates CLP-induced sepsis mice by inhibiting PPAR-γ / STAT / MyD 88 pathway | Semantic Scholar [semanticscholar.org]
- 3. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luteolin 7-glucuronide Administration in Rodents
These application notes provide detailed protocols for the dosing and administration of Luteolin 7-glucuronide (L7Gn) and its related forms in mice and rats for various research applications. The information is intended for researchers, scientists, and drug development professionals.
Application Note 1: Oral Administration in Mice for Neurobehavioral Studies
This protocol details the oral administration of this compound to investigate its effects on depression-like behaviors and associated signaling pathways in a sleep-deprivation mouse model.
Data Summary: Oral Dosing in Mice
| Parameter | Details | Reference |
| Compound | This compound (L7Gn) | [1][2] |
| Species/Strain | Mice (specific strain not detailed) | [1] |
| Application | Depression-like and Stress Coping Behaviors | [1] |
| Dose Range | 0.3, 1, and 3 mg/kg | [1] |
| Administration Route | Oral (p.o.) | |
| Vehicle | 70% PEG-saline | |
| Frequency | Once daily | |
| Duration | 5 days | |
| Key Findings | L7Gn improved behaviors in Tail Suspension Test (TST) and Forced Swim Test (FST), increased plasma corticosterone, and activated the BDNF signaling pathway in the hippocampus. |
Experimental Protocol: Sleep Deprivation Model
-
Animal Model : Male mice are subjected to sleep deprivation stress.
-
Compound Preparation : Prepare a stock solution of this compound by dissolving it in a vehicle of 70% PEG-saline. Prepare separate solutions for each dose level (0.3, 1, and 3 mg/kg).
-
Dosing Regimen :
-
Administer the prepared L7Gn solutions or the vehicle control (70% PEG-saline) to the mice via oral gavage.
-
The administration is performed once daily for a total of five consecutive days.
-
-
Behavioral Testing : Following the 5-day treatment period, conduct behavioral tests such as the Tail Suspension Test (TST) and Forced Swim Test (FST) to assess antidepressant-like effects.
-
Biochemical Analysis :
-
After behavioral testing, collect blood samples to measure plasma corticosterone levels via ELISA.
-
Harvest hippocampal tissue for molecular analysis.
-
Use Western blotting to quantify the expression levels of key proteins in the BDNF signaling pathway, including BDNF, phosphorylated TrkB (p-TrkB), phosphorylated ERK (p-ERK), and phosphorylated CREB (p-CREB).
-
Use qRT-PCR to assess mRNA levels of inflammatory markers like TNF-α and IL-1β in the hippocampus.
-
Visualizations
References
Application Notes and Protocols: Luteolin 7-Glucuronide in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Luteolin 7-Glucuronide in in vitro studies to investigate its neuroprotective effects. The protocols and data presented are compiled from various research findings and are intended to serve as a foundational resource for designing and executing experiments in the field of neuropharmacology and drug discovery.
This compound, a major flavonoid compound, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases.[1][2] Its neuroprotective properties are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4][5] This document outlines detailed protocols for key in vitro assays to evaluate these effects and presents quantitative data from relevant studies in a structured format.
Key In Vitro Models for Neuroprotection Studies
The investigation of this compound's neuroprotective effects typically employs established in vitro models that mimic aspects of neurodegenerative pathologies.
-
Neuronal Cell Lines: The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases. These cells can be differentiated to exhibit neuron-like characteristics, making them suitable for assessing neuroprotective effects against various toxins.
-
Microglial Cell Lines: Murine BV2 or RAW264.7 macrophage cell lines are commonly used to study neuroinflammation, a key component of neurodegeneration. These cells, when activated by inflammatory stimuli like lipopolysaccharide (LPS), release pro-inflammatory mediators.
-
Induction of Neurotoxicity: To simulate neuronal damage, various inducers can be used, including:
-
6-hydroxydopamine (6-OHDA): Induces oxidative stress and mitochondrial dysfunction, modeling Parkinson's disease.
-
Lipopolysaccharide (LPS): A potent activator of microglia, used to model neuroinflammation.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): An in vitro model for cerebral ischemia/reperfusion injury.
-
Amyloid-beta (Aβ) oligomers: Used to model the neurotoxic effects observed in Alzheimer's disease.
-
Data Presentation: Neuroprotective Effects of this compound and Related Compounds
The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound and its aglycone, luteolin.
Table 1: Effect of Luteolin 7-O-glucoside (Lut7) on Cell Viability and Apoptosis in 6-OHDA-Treated SH-SY5Y Cells
| Parameter | Treatment | Concentration | Result |
| Cell Viability (MTT Assay) | Lut7 Pre-treatment + 6-OHDA | 1 - 100 µM | Increased cell viability |
| Mitochondrial Membrane Potential | Lut7 Pre-treatment + 6-OHDA | Not Specified | Prevented depolarization |
| Caspase-3 Activity | Lut7 Pre-treatment + 6-OHDA | Not Specified | Decreased activity |
| Nuclear Condensation | Lut7 Pre-treatment + 6-OHDA | Not Specified | Inhibited fragmentation |
Table 2: Anti-inflammatory Effects of Luteolin 7-O-glucoside (Lut7) in LPS-Stimulated RAW264.7 Cells
| Parameter | Treatment | Incubation Time | Result |
| TNF-α Levels | Lut7 + LPS | 3 hours | Reduced TNF-α levels |
| IL-10 Levels | Lut7 + LPS | 24 hours | Increased IL-10 levels |
Table 3: Neuroprotective Effects of Luteolin in LPS-Stimulated BV2 Microglia and Neuron Co-cultures
| Parameter | Treatment | Result |
| iNOS, COX-2, TNF-α, IL-1β Expression | Luteolin + LPS in BV2 cells | Inhibited expression |
| NO and PGE2 Production | Luteolin + LPS in BV2 cells | Inhibited production |
| NF-κB Activation | Luteolin + LPS in BV2 cells | Blocked activation |
| Neuron Survival in Co-culture | Luteolin pre-incubation of microglia | Improved neuron survival |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing the neuroprotective effect of this compound against a neurotoxin in SH-SY5Y cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 6-OHDA) to the wells, with the exception of the control wells, and incubate for the desired time (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Measurement of Reactive Oxygen Species (ROS)
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Treatment: Seed and treat cells with this compound and the neurotoxic agent as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, collect the cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute.
-
Reaction Setup: Transfer the supernatant to a fresh tube. In a 96-well plate, add 50 µL of 2X Reaction Buffer/DTT mix and 50 µL of the cell lysate.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results of the treated samples to the untreated control.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for quantifying the concentration of cytokines like TNF-α and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Sample Collection: After treating microglial cells (e.g., BV2 or RAW264.7) with LPS and this compound, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by luteolin and its derivatives, as well as a typical experimental workflow.
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
These application notes and protocols provide a solid framework for researchers to investigate the neuroprotective potential of this compound. By following these guidelines and adapting them to specific research needs, scientists can contribute to a deeper understanding of this promising natural compound and its therapeutic potential in neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Luteolin-7-O-β-d-glucuronide Ameliorates Cerebral Ischemic Injury: Involvement of RIP3/MLKL Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Luteolin 7-Glucuronide: Application Notes and Protocols for Skin Aging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-glucuronide is a flavonoid glycoside found in various plants that has garnered significant interest in the field of dermatology and cosmetology for its potential anti-aging properties. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound in mitigating the signs of skin aging. The information presented herein is curated from recent scientific findings and is intended to guide the design and execution of relevant in vitro studies.
This compound exhibits a range of biological activities pertinent to skin health, including potent antioxidant, anti-inflammatory, and anti-enzymatic actions.[1][2] It has been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, and to modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation, two of the primary drivers of skin aging.[3][4][5]
Key Mechanisms of Action
This compound's anti-aging effects are primarily attributed to its ability to:
-
Inhibit Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes responsible for the degradation of extracellular matrix proteins like collagen and elastin. Overactivity of MMPs, often induced by UV radiation, leads to wrinkle formation and loss of skin elasticity. This compound has been demonstrated to inhibit several key MMPs involved in skin aging.
-
Combat Oxidative Stress: As a potent antioxidant, this compound can neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular structures, including DNA, lipids, and proteins. This antioxidant activity is crucial in protecting skin cells from damage induced by environmental aggressors like UV radiation. The activation of the Nrf2 pathway is a key mechanism in its anti-oxidative effects.
-
Reduce Inflammation: Chronic inflammation is a key contributor to the aging process. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β). This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory and antioxidant activities of this compound.
Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (µM) |
| MMP-1 (Collagenase) | 17.63 |
| MMP-3 (Stromelysin-1) | 7.99 |
| MMP-8 (Collagenase-2) | 11.42 |
| MMP-9 (Gelatinase B) | 12.85 |
| MMP-13 (Collagenase-3) | 0.03 |
Table 2: Antioxidant Activity of a Related Compound
| Assay | Compound | IC50 (µM) |
| ABTS Radical Scavenging | Luteolin-7-O-β-D-glucuronide | 2.25 ± 0.05 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of skin aging.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below.
Protocol 1: MMP-1 Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory effect of this compound on MMP-1 activity.
Materials:
-
Human recombinant MMP-1 (active form)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Diluted this compound or positive/negative control
-
Human recombinant MMP-1
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic MMP-1 substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition and calculate the IC50 value.
Protocol 2: In Vitro Antioxidant Activity - ABTS Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (dissolved in a suitable solvent like ethanol or DMSO)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
Add a small volume of the diluted this compound or control to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Protocol 3: Anti-Inflammatory Activity - Measurement of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of this compound to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent system according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production by this compound.
-
A parallel MTT assay should be performed to ensure that the observed effects are not due to cytotoxicity.
Conclusion
This compound presents a promising multi-faceted approach to combating skin aging. Its ability to inhibit key MMPs, scavenge free radicals, and suppress inflammatory pathways provides a strong rationale for its inclusion in dermatological research and the development of novel anti-aging cosmeceuticals. The protocols and data provided in this document serve as a foundational guide for researchers to further explore and validate the efficacy of this compelling natural compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Correlating In Vitro Target-Oriented Screening and Docking: Inhibition of Matrix Metalloproteinases Activities by Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luteolin 7-Glucuronide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-glucuronide is a flavonoid, a class of natural compounds found in various plants. Flavonoids, including luteolin and its glycosides, have garnered significant interest in cancer research due to their potential anti-proliferative, pro-apoptotic, and anti-metastatic properties. These application notes provide a summary of the available research on the use of this compound and its aglycone, luteolin, in cancer cell line studies. It is important to note that much of the detailed mechanistic work has been conducted on luteolin, the form to which this compound is often metabolized in vitro and in vivo.[1][2] This document will clearly distinguish between findings related to this compound and luteolin.
Data Presentation
The following tables summarize the quantitative data from studies on luteolin and its glycosides in various cancer cell lines.
Table 1: Cytotoxicity of Luteolin and its Glycosides in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| Luteolin | GLC4 | Lung Cancer | 40.9 µM | MTT Assay | [3] |
| Luteolin | COLO 320 | Colon Cancer | 32.5 µM | MTT Assay | [3] |
| Luteolin-7-O-glucoside | HeLa | Uterine Cancer | 6.1 µM | MTT Assay | [3] |
| Luteolin-7-O-glucoside | FaDu, HSC-3, CA9-22 | Oral Cancer | Significant cytotoxicity at 20 and 40 µM | MTT Assay | |
| Luteolin | HT-29 | Colon Cancer | Not specified, dose-dependent decrease in viability (20-60 µM) | Not specified | |
| Luteolin | Prostate Cancer Cells | Prostate Cancer | Not specified, inhibited proliferation | Not specified |
Table 2: Effects of Luteolin on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Method | Reference |
| Luteolin | EC1 and KYSE450 | G2/M phase arrest and apoptosis | Flow Cytometry | |
| Luteolin | HT-29 | G1 arrest | Not specified | |
| Luteolin | p53-deficient cell lines | Sub-G0/G1 phase accumulation | Flow Cytometry | |
| Luteolin-7-O-glucoside | NPC-039 and NPC-BM | S and G2/M cell cycle arrest and apoptosis | Flow Cytometry |
Signaling Pathways Modulated by Luteolin and this compound
Luteolin and its glycosides have been shown to modulate a multitude of signaling pathways involved in cancer progression.
Luteolin-Induced Apoptosis Pathways
Luteolin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization and the release of cytochrome c. This activates the caspase cascade, ultimately leading to programmed cell death.
Caption: Luteolin-induced apoptosis pathways.
Luteolin 7-Glucoside and AKT Signaling Pathway
In nasopharyngeal carcinoma cells, luteolin-7-O-glucoside has been shown to induce apoptosis by modulating the AKT signaling pathway. Inhibition of the PI3K/AKT pathway is a key mechanism for its anti-cancer effects.
Caption: Luteolin 7-O-glucoside inhibits the AKT signaling pathway.
Luteolin 7-Glucoside and MAPK Pathway in Oral Cancer
Luteolin-7-O-glucoside has been found to inhibit migration and invasion of oral cancer cells by regulating the p38 MAPK pathway and reducing the expression of matrix metalloproteinase-2 (MMP-2).
Caption: Luteolin 7-O-glucoside inhibits oral cancer cell migration.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence suggests that luteolin and its glycoside, this compound, exhibit anti-cancer properties in various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways. While more research is needed to fully elucidate the specific activities and mechanisms of this compound, the existing data on luteolin and related glycosides provide a strong foundation for further investigation into its therapeutic potential. The protocols and data presented here serve as a valuable resource for researchers in the field of cancer biology and drug development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis | Adamov | Drug development & registration [pharmjournal.ru]
- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Luteolin 7-glucuronide in In Vitro Assays
Welcome to the technical support center for Luteolin 7-glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro assays by addressing solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound.[1][2][3][4][5] It is also slightly soluble in methanol and ethanol. This compound is generally considered insoluble in water. For optimal results, use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly decrease the compound's solubility.
Q2: My this compound is not dissolving completely in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound, you can try the following:
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility.
-
Ensure Solvent Quality: As mentioned, use fresh, high-purity, anhydrous DMSO. Absorbed moisture can significantly hinder solubility.
Q3: I observed precipitation after diluting my DMSO stock of this compound into aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are some strategies to mitigate precipitation:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may cause the compound to precipitate.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer or medium rather than a single large dilution. This can help the compound stay in solution.
-
Increase Agitation: When adding the stock solution to the aqueous buffer, vortex or mix the solution vigorously to ensure rapid and uniform dispersion.
-
Pre-warm the Aqueous Solution: Having your buffer or medium at 37°C may help maintain solubility upon dilution.
-
Consider Solubilizing Excipients: For specific applications, the use of solubilizing agents like cyclodextrins, or co-solvent systems involving polyethylene glycol (PEG), may be explored, though their compatibility with your specific assay must be validated.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). Always protect the solutions from light.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| DMSO | 130 mg/mL | 281.17 mM | - | |
| DMSO | 125 mg/mL | 270.35 mM | Requires sonication. Use fresh DMSO. | |
| DMSO | 92 mg/mL | 198.97 mM | Use fresh DMSO. | |
| DMSO | 90 mg/mL | 194.65 mM | - | |
| Ethanol | 10 mg/mL | 21.63 mM | - | |
| Methanol | Slightly Soluble | Not specified | - | |
| Water | Insoluble | Not applicable | - |
Molecular Weight of this compound: 462.36 g/mol
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). For example, to make a 100 mM stock, add 2.16 mL of DMSO to 1 mg of this compound.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Apply Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Gentle Warming (optional): If solids persist, warm the solution to 37°C for a short period, followed by vortexing.
-
Visual Inspection: Ensure that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound (L7G) precipitation.
Experimental Workflow for Preparing Working Solutions
Caption: Protocol for preparing this compound working solutions.
Simplified Signaling Pathway Inhibition by this compound
This compound has been shown to exhibit anti-inflammatory effects by inhibiting key signaling pathways. For instance, in LPS-stimulated macrophages, it can inhibit the activation of NF-κB, p38, and JNK.
Caption: Inhibition of LPS-induced inflammatory pathways by L7G.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Luteolin 7-glucuronide in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Luteolin 7-glucuronide, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, a flavonoid glucuronide, in reversed-phase HPLC can be attributed to several factors. These include secondary interactions between the analyte and the stationary phase, issues with the mobile phase composition, and improper sample preparation or injection. Due to its phenolic hydroxyl and carboxylic acid groups, this compound is susceptible to ionization, which can lead to peak tailing if not properly controlled.
Q2: Why is the pH of the mobile phase critical for analyzing this compound?
The pH of the mobile phase plays a crucial role in controlling the ionization state of this compound. The presence of both ionized and non-ionized forms of the analyte can result in peak distortion, such as tailing or splitting.[1] To ensure a single, consistent form of the analyte and improve peak symmetry, it is recommended to use a slightly acidic mobile phase. The addition of acids like formic acid, acetic acid, or phosphoric acid suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups.
Q3: What type of HPLC column is best suited for the analysis of this compound?
For the analysis of this compound, C18 reversed-phase columns are the most commonly used and are highly effective. These columns provide the necessary hydrophobic interactions for retaining and separating this compound from other matrix components. It is also beneficial to use a column with high-purity silica and good end-capping to minimize secondary interactions with residual silanol groups on the stationary phase, which can cause peak tailing.
Q4: Can the sample solvent affect the peak shape of this compound?
Yes, the composition of the sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase can lead to peak fronting or splitting. Whenever possible, it is best to dissolve the sample in the initial mobile phase to ensure good peak symmetry.
Q5: How can I prevent peak splitting when analyzing this compound?
Peak splitting for this compound can arise from several issues. If all peaks in the chromatogram are splitting, it could indicate a problem with the column, such as a blocked inlet frit or a void in the packing material.[2][3] If only the this compound peak is splitting, it may be due to the co-elution of an interfering compound, or an issue with the sample solvent being incompatible with the mobile phase.[2] Ensuring the sample is fully dissolved and using a sample solvent similar in composition to the mobile phase can help prevent this issue.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a small percentage of acid (e.g., 0.1-0.5% formic acid or acetic acid) to the aqueous portion of the mobile phase to suppress the ionization of residual silanol groups on the column packing.[1] |
| Mobile Phase pH Not Optimal | Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the analyte's carboxylic acid group to ensure it is in a non-ionized state. |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume. |
| Column Contamination | Flush the column with a strong solvent, such as isopropanol, to remove any strongly retained contaminants. If the problem persists, consider replacing the column. |
Issue 2: Peak Fronting
Symptoms: The peak for this compound is asymmetrical, with the front half of the peak being broader than the latter half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | Prepare the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase. |
| Column Collapse | This is a less common issue with modern columns but can occur with older columns or under harsh pH and temperature conditions. If suspected, the column will need to be replaced. |
Issue 3: Split Peaks
Symptoms: The peak for this compound appears as two or more merged peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Blocked Column Frit | If all peaks are splitting, the inlet frit of the column may be blocked. Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit or the entire column may need to be replaced. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the mobile phase. High organic content in the sample solvent can cause peak splitting, especially for early eluting peaks. |
| Co-eluting Interference | If only the analyte peak is splitting, it may be due to a co-eluting impurity. Adjust the mobile phase composition or gradient to improve the resolution between the analyte and the interfering peak. |
| Void in the Column Packing | A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement. |
Data Presentation
Table 1: HPLC Methods for the Analysis of this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.5% Formic Acid in Water | 0.2% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | Gradient | Gradient | Isocratic (50:50 A:B) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Column Temp. | 35°C | Not Specified | Not Specified |
| Detection | UV | MS/MS | UV (350 nm) |
Experimental Protocols
Protocol 1: Analysis of this compound in Plant Extracts
This protocol is adapted from a method for the analysis of this compound in Perilla frutescens leaf extracts.
1. Sample Preparation: a. Weigh 2 mg of the dried plant extract. b. Dissolve the extract in methanol to a final concentration of 2 mg/mL. c. Filter the solution through a 0.2 µm PVDF syringe filter into an HPLC vial.
2. Mobile Phase Preparation: a. Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water to make a 0.1% formic acid solution. b. Mobile Phase B: Use HPLC-grade acetonitrile. c. Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
3. HPLC Conditions: a. Column: C18, 250 mm x 4.6 mm, 5 µm particle size. b. Mobile Phase: A gradient elution program should be optimized for the specific separation. c. Flow Rate: 1.0 mL/min. d. Column Temperature: 35°C. e. Injection Volume: 10 µL. f. Detection: UV detector set at a wavelength of approximately 350 nm.
Protocol 2: Analysis of this compound in Plasma
This protocol is a general guide based on methods for analyzing flavonoids in plasma.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (or acetonitrile) to precipitate the proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. Mobile Phase Preparation: a. Mobile Phase A: Add 5 mL of formic acid to 995 mL of HPLC-grade water to create a 0.5% formic acid solution. b. Mobile Phase B: Use HPLC-grade acetonitrile. c. Degas both mobile phases thoroughly.
3. HPLC-MS/MS Conditions: a. Column: C18 column suitable for mass spectrometry applications. b. Mobile Phase: A gradient elution is typically required to separate the analyte from endogenous plasma components. c. Flow Rate: Adjust according to the column dimensions (e.g., 0.3-0.5 mL/min for a narrower bore column). d. Column Temperature: Maintained at a constant temperature, for example, 40°C. e. Injection Volume: 5-10 µL. f. Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is recommended for high selectivity and sensitivity.
Mandatory Visualization
References
Technical Support Center: Optimizing Mobile Phase for Luteolin 7-glucuronide HPLC Separation
Welcome to the technical support center for the HPLC separation of Luteolin 7-glucuronide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this compound separation?
A1: For the separation of luteolin and its derivatives, reversed-phase (RP) columns are predominantly used.[1] The most common and recommended choice is a silica-based C18 (octadecyl silica or ODS) column, which is well-suited for analyzing various phytoconstituents, including phenolic compounds like luteolin.[1] C8 columns have also been utilized effectively in some applications.[1]
Q2: What is a typical mobile phase composition for this analysis?
A2: A binary solvent system is generally employed, which consists of a slightly acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1] Commonly used organic solvents are methanol and acetonitrile.[1] To enhance peak shape and resolution, a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, is often added to the aqueous phase to suppress the ionization of phenolic hydroxyl groups.
Q3: Should I use an isocratic or gradient elution method?
A3: Gradient elution is generally preferred for separating complex mixtures that contain both the aglycone (luteolin) and its various glycosides, such as this compound. This is due to the significant polarity difference between luteolin and its glycosides. A gradient program facilitates the elution of the more polar glycosides first, followed by the less polar aglycone, ensuring good resolution within a reasonable analysis time.
Q4: What is the optimal detection wavelength (λ) for this compound?
A4: Luteolin and its glycosides exhibit strong UV absorbance. The detection wavelength is commonly set between 340 nm and 360 nm. Specifically, for Luteolin 7-O-β-D-glucuronide, a detection wavelength of 348 nm has been reported to have minimal impurity peaks. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range (e.g., 200-400 nm), which aids in peak identification and purity assessment.
Q5: What is the ideal column temperature for the separation?
A5: The column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. For flavonoid analysis, temperatures are typically maintained between 30°C and 40°C. An optimal temperature of 35°C has been reported to maximize the efficiency of the chromatogram and the peak area for some flavonoids. It is a critical parameter to control for ensuring reproducible retention times.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions | Acidify the mobile phase with 0.1% formic acid, acetic acid, or phosphoric acid to suppress silanol interactions. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | Wash the column with a strong solvent (e.g., isopropanol), use a guard column, or replace the analytical column if it's old. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For acidic compounds like this compound, a lower pH (e.g., 2-3) is generally recommended. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
Problem 2: Inadequate Resolution
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic solvent-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention and may improve the separation of early-eluting peaks. |
| Inadequate Gradient Profile | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. |
| Incorrect Column | Ensure you are using a high-efficiency C18 column with a suitable particle size (e.g., 5 µm or smaller). |
| Flow Rate Too High | Decrease the flow rate. This can lead to better separation, although it will increase the run time. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they may sometimes reduce selectivity. Try optimizing the temperature between 30-40°C. |
Problem 3: Retention Time Shifts
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, which may require flushing with 10-20 column volumes. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent changes in solvent proportions due to evaporation. |
| Pump or System Issues | Check for leaks in the HPLC system and ensure the pump is properly primed and free of air bubbles. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent and stable temperature. |
Experimental Protocols
General HPLC Method for this compound Separation
This protocol is a general guideline and may require optimization for specific instruments and samples.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).
-
Use ultrasonication for 30-60 minutes to ensure complete dissolution.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 200-400 nm, monitor at 350 nm |
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0-5 | 10 |
| 5-25 | 10 → 40 (linear gradient) |
| 25-30 | 40 → 70 (linear gradient) |
| 30-35 | 70 (isocratic) |
| 35-36 | 70 → 10 (linear gradient) |
| 36-45 | 10 (re-equilibration) |
This is an example gradient and should be optimized for your specific separation needs.
4. Data Analysis:
-
Identify the this compound peak by comparing its retention time and UV-Vis spectrum with an authentic standard.
-
For quantification, create a calibration curve using a series of standard solutions of known concentrations.
Visualizations
Caption: A flowchart for troubleshooting common HPLC separation issues.
Caption: A workflow for optimizing an HPLC method for flavonoid separation.
References
Technical Support Center: Analysis of Luteolin 7-glucuronide by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Luteolin 7-glucuronide.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Analyte Response
Possible Cause: You may be experiencing ion suppression, a common matrix effect where co-eluting endogenous components from your sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal intensity.[1][2][3]
Troubleshooting Steps:
-
Assess Matrix Effects: First, confirm that matrix effects are the root cause. You can do this qualitatively with the post-column infusion technique or quantitatively with the post-extraction spike method.[4][5] A significant difference in the analyte's signal response between a neat solution and a post-spiked matrix extract indicates the presence of matrix effects.
-
Optimize Sample Preparation: A rigorous sample cleanup is often the most effective way to reduce matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for complex matrices, often resulting in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): SPE is highly effective for removing interfering matrix components and generally provides the cleanest extracts. For this compound, a C18 sorbent is a good starting point.
-
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting interferences.
-
Adjust the mobile phase gradient to improve resolution.
-
Consider a different column chemistry, such as a phenyl-hexyl column, if a standard C18 column is insufficient.
-
-
Sample Dilution: If the concentration of your analyte is high enough, a simple dilution of the sample can reduce the concentration of interfering matrix components. However, be mindful that this may compromise the limit of detection.
-
Internal Standard Strategy: The use of an appropriate internal standard (IS) is crucial for accurate quantification.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, allowing for effective compensation.
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes close to your analyte can be a viable alternative.
-
Issue 2: High Variability and Poor Reproducibility in Results
Possible Cause: Sample-to-sample variation in the matrix composition can lead to inconsistent ion suppression, resulting in poor reproducibility of your results.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: As highlighted in the previous section, a thorough and consistent sample cleanup using SPE or LLE is critical to minimize variability in matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analysis.
Q2: How can I quantitatively assess matrix effects for this compound?
A2: The post-extraction spike method is the "gold standard" for quantifying matrix effects. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
An MF value significantly different from 1 indicates a matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.
Q3: What are the common sources of matrix effects in biological samples like plasma and urine?
A3: In plasma and serum, phospholipids from cell membranes are a major source of matrix effects. Endogenous salts and proteins also contribute. In urine, the composition can be highly variable between individuals, with salts and endogenous metabolites being common sources of interference.
Q4: Is it better to use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to reduce matrix effects for this compound?
A4: ESI is generally more susceptible to matrix effects than APCI. For flavonoids like this compound, ESI in negative ion mode is commonly used. If you are experiencing significant matrix effects with ESI, and your analyte is amenable to APCI, it may be worth exploring as an alternative.
Q5: Can I just dilute my sample to get rid of matrix effects?
A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach is only viable if the concentration of this compound in your samples is high enough to be detected after dilution. You must ensure your analyte concentration remains above the lower limit of quantification (LLOQ).
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Relative Cleanliness of Extract | Potential for Matrix Effect Reduction | Throughput | Recommendation for this compound Analysis |
| Protein Precipitation (PPT) | Low | Low to Moderate | High | Suitable for initial screening or less complex matrices. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | A good option for cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | High | High | Moderate | Highly recommended for complex biological matrices to achieve the cleanest extracts and minimize matrix effects. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
Tee-union
-
Blank, extracted matrix sample
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin infusing the standard solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for this compound. You should observe a stable baseline signal.
-
-
Injection of Blank Matrix:
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the baseline signal of the infused this compound. A dip in the baseline indicates a region of ion suppression, while a rise indicates a region of ion enhancement.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound standard stock solution
-
Reconstitution solvent (typically the initial mobile phase)
-
Your established sample preparation method
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Spike Matrix Extract): Process a blank matrix sample through your entire extraction procedure. Before the final reconstitution step, spike the dried extract with the same amount of this compound as in Set A. Then, reconstitute with the same volume of solvent.
-
Set C (Pre-Spike Matrix Extract - for Recovery): Spike the blank matrix with this compound at the same concentration as Set A before starting the extraction procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100
-
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
Caption: Comparison of sample preparation methods for matrix effect reduction.
References
Luteolin 7-glucuronide interference with other flavonoids in analysis
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of luteolin 7-glucuronide and other flavonoids. The focus is on identifying and resolving analytical interference from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common flavonoids that interfere with this compound analysis?
A1: The most common interfering compounds are those with similar chemical structures and polarities. These include other flavone glycosides and glucuronides, primarily:
-
Apigenin 7-glucuronide: Structurally identical to this compound except for one less hydroxyl group on the B-ring. This makes it highly likely to co-elute in reversed-phase chromatography.
-
Luteolin 7-O-glucoside (Cynaroside): The glucoside counterpart to the glucuronide. It has very similar polarity and UV spectral properties.[1]
-
Other positional isomers: Isomers such as luteolin 4'-O-glucuronide or luteolin 3'-O-glucuronide can also pose separation challenges.
Q2: How can I confirm the identity of my peak as this compound when interference is suspected?
A2: Confirmation requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the precursor ion. This compound has a distinct elemental composition that can be confirmed with HRMS.
-
Tandem MS (MS/MS): Compare the fragmentation pattern of your analyte to a known standard or literature data. Flavonoid glucuronides typically exhibit a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da).[2] The resulting aglycone fragment for luteolin should be at m/z 285.[3]
-
Chromatographic Spiking: Spike your sample with a pure standard of this compound. If the peak height increases without the appearance of a new or distorted peak, it provides strong evidence of identity.
-
UV-Vis Diode Array Detection (DAD): Compare the full UV spectrum of the peak (typically with maxima around 255 nm and 348 nm) with that of a pure standard.[4][5]
Q3: My MS/MS analysis shows a neutral loss of 176 Da, but I'm not sure if it's luteolin or apigenin glucuronide. How can I differentiate them?
A3: While both compounds show a neutral loss of the glucuronide, they can be distinguished by the mass of the remaining fragment (the aglycone).
-
This compound will fragment to produce the luteolin aglycone at m/z 285 .
-
Apigenin 7-glucuronide will fragment to produce the apigenin aglycone at m/z 269 . If your chromatographic method does not separate these two compounds, you will see both precursor ions in your full MS scan and both aglycone fragments in your MS/MS data. The key is to achieve chromatographic separation first.
Troubleshooting Guide: Peak Interference & Resolution
This guide addresses the common issue of co-elution or poor resolution between this compound and other flavonoids.
Problem: Poor peak resolution or co-elution in HPLC.
Initial Checks:
-
Ensure the column is not old or contaminated. Flush the column according to the manufacturer's instructions.
-
Verify that the mobile phase composition is correct and has been freshly prepared. Buffers should be replaced every 24-48 hours to prevent microbial growth.
-
Check for system issues like excessive extra-column volume from tubing or poor connections.
Troubleshooting Workflow Diagram
The following workflow provides steps to diagnose and resolve peak resolution issues.
Caption: A step-by-step workflow for troubleshooting poor chromatographic peak resolution.
Solutions & Method Adjustments
-
Modify the Elution Gradient: This is the most effective first step.
-
Decrease the Gradient Slope: Make the increase in organic solvent more gradual around the elution time of your target analytes. A shallower gradient increases the separation time between peaks.
-
Introduce an Isocratic Hold: Add a brief period where the mobile phase composition is held constant just before your compounds of interest elute.
-
-
Change the Organic Modifier: The choice of solvent affects selectivity.
-
If you are using methanol, switch to acetonitrile, or vice versa. These solvents have different interactions with the stationary phase and can alter the elution order and separation of flavonoids.
-
-
Adjust the Mobile Phase pH: Using an acidic modifier is standard for flavonoid analysis.
-
Mobile phases are typically acidified with 0.1% formic acid or phosphoric acid to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and more consistent retention times.
-
-
Adjust Column Temperature:
-
Increasing the column temperature (e.g., from 25°C to 35°C or 40°C) decreases mobile phase viscosity and can improve peak efficiency and alter selectivity. However, be mindful of analyte stability at higher temperatures.
-
Data & Visualization
Table 1: Key Analytical Parameters for Luteolin Derivatives and Potential Interferences
This table summarizes typical analytical data used for identification. Note that retention times (t_R) are highly dependent on the specific method used.
| Compound | Aglycone | Molecular Formula | Precursor [M-H]⁻ (m/z) | Aglycone Fragment (m/z) | Typical UV λ_max (nm) |
| This compound | Luteolin | C₂₁H₁₈O₁₂ | 461.07 | 285 | ~255, 348 |
| Apigenin 7-glucuronide | Apigenin | C₂₁H₁₈O₁₁ | 445.08 | 269 | ~267, 335 |
| Luteolin 7-glucoside | Luteolin | C₂₁H₂₀O₁₁ | 447.09 | 285 | ~256, 349 |
| Apigenin 7-glucoside | Apigenin | C₂₁H₂₀O₁₀ | 431.10 | 269 | ~268, 336 |
Data compiled from principles discussed in cited literature.
Diagram: The Basis of Analytical Interference
Structurally similar flavonoids present a challenge for separation and identification techniques due to their overlapping physicochemical properties.
Caption: Structural similarity between flavonoids leads to analytical interference.
Experimental Protocols
Protocol: LC-MS/MS Method for Flavonoid Separation
This protocol provides a robust starting point for separating this compound from other common flavonoids. Optimization may be required based on your specific sample matrix and instrumentation.
1. Sample Preparation:
-
Accurately weigh ~100 mg of dried, ground sample material.
-
Add 1 mL of 70% methanol (or ethanol).
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.
2. LC-MS/MS Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 15.0 40 18.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Mass Spectrometer: Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis or Full Scan with data-dependent MS/MS for untargeted analysis.
-
MRM Transitions (Example):
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 461.1 285.1 | Apigenin 7-glucuronide | 445.1 | 269.1 |
3. Data Analysis:
-
Integrate the peak area for the specified MRM transition.
-
Confirm identity by comparing the retention time and ion ratio (if multiple product ions are monitored) to a pure standard.
-
For quantitative analysis, generate a calibration curve using serial dilutions of a certified reference standard.
Background Visualization: Flavonoid Signaling
Flavonoids like luteolin are known to modulate various cellular signaling pathways. The diagram below illustrates a simplified representation of the Nrf2-ARE antioxidant pathway, which is often activated by flavonoids, leading to the expression of protective enzymes.
Caption: Simplified Nrf2-ARE antioxidant signaling pathway activated by luteolin.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Polyphenol Glucuronide Conjugates in Glechoma hederacea var. longituba Hot Water Extracts by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [mdpi.com]
- 4. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 5. Determination of this compound in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for Luteolin 7-glucuronide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Luteolin 7-glucuronide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of this compound quantification.
Issue 1: Poor peak shape or splitting for this compound or the internal standard (IS).
-
Question: My chromatographic peaks for this compound and/or my internal standard are broad, tailing, or splitting. What could be the cause and how can I fix it?
-
Answer:
-
Column Overload: The most common cause of poor peak shape is overloading the analytical column. Try reducing the injection volume or diluting the sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. For reversed-phase chromatography of acidic compounds, a mobile phase with a pH around 2.5-3.5, using an additive like formic acid, is often a good starting point.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to peak shape issues. Try washing the column with a strong solvent or, if the column is old, replace it.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider using a column with end-capping or a different stationary phase chemistry.
-
Issue 2: Low recovery of this compound during sample preparation.
-
Question: I am experiencing low and inconsistent recovery of this compound from my biological samples. What are the potential reasons and solutions?
-
Answer:
-
Inefficient Extraction: The extraction solvent and method may not be optimal for this compound. For protein precipitation, ensure the ratio of organic solvent to plasma is sufficient (e.g., 3:1 or 4:1). For solid-phase extraction (SPE), ensure the sorbent type and elution solvent are appropriate for a polar, acidic compound. A mixed-mode or polymeric sorbent may be beneficial.
-
Analyte Adsorption: this compound may adsorb to plasticware during sample processing. Using low-adsorption tubes and pipette tips can help mitigate this issue.
-
Analyte Instability: Flavonoid glucuronides can be susceptible to degradation, especially at inappropriate pH or temperature. Keep samples on ice or at 4°C during processing and consider the use of stabilizers if necessary.
-
Issue 3: Significant matrix effects observed in the analysis.
-
Question: I am observing significant ion suppression or enhancement for this compound, leading to inaccurate quantification. How can I minimize matrix effects?
-
Answer:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample matrix. Consider a more rigorous sample preparation method, such as switching from protein precipitation to SPE or using a more selective SPE sorbent.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by modifying the gradient, changing the mobile phase, or using a column with a different selectivity.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog that co-elutes with the analyte is the next best option.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) this compound (e.g., ¹³C₆-Luteolin 7-glucuronide or D₃-Luteolin 7-glucuronide). SIL internal standards have nearly identical physicochemical properties to the analyte, meaning they co-elute and experience the same matrix effects and ionization efficiencies, leading to the most accurate and precise quantification. While not always readily available commercially, custom synthesis is an option for critical applications.
Q2: What are suitable structural analog internal standards for this compound?
A2: If a stable isotope-labeled internal standard is not available, a structural analog with similar physicochemical properties can be used. Based on published literature, suitable structural analogs for this compound include:
-
Puerarin: This isoflavone glycoside has been successfully used as an internal standard for the quantification of this compound in plasma.[1]
-
Rutin: This flavonoid glycoside has been used as an internal standard for the quantification of other flavonoid glucuronides and is structurally similar to this compound.
-
Apigenin-7-glucuronide: As the glucuronide of a structurally related flavone, it is expected to have very similar chromatographic and mass spectrometric behavior.
Q3: How do I select the appropriate MRM transitions for this compound and the internal standard?
A3: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of the LC-MS/MS method. The precursor ion is typically the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. The product ion is a characteristic fragment generated by collision-induced dissociation (CID). For flavonoid glucuronides, a common fragmentation is the loss of the glucuronic acid moiety (176 Da). The most intense and specific transitions should be chosen. Refer to the quantitative data table below for recommended MRM transitions.
Q4: What are the key validation parameters to consider when using an internal standard for this compound quantification?
A4: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:
-
Selectivity and Specificity: The method should be able to differentiate and quantify the analyte and IS from endogenous components and other potential interferences in the matrix.
-
Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible) over the entire calibration range.
-
Calibration Curve: A calibration curve should be generated to demonstrate the relationship between the analyte/IS peak area ratio and the concentration of the analyte.
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix should be consistent and reproducible.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and IS should be evaluated.
-
Stability: The stability of the analyte and IS in the biological matrix under different storage and processing conditions should be assessed.
Quantitative Data Summary
The following table summarizes the key physicochemical and mass spectrometric properties of this compound and potential internal standards.
| Compound | Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | C₂₁H₁₈O₁₂ | 462.36 | 461.1 | 285.1 | Negative |
| Puerarin | C₂₁H₂₀O₉ | 416.38 | 415.1 | 295.1 / 267.1 | Negative |
| Rutin | C₂₇H₃₀O₁₆ | 610.52 | 609.1 | 300.1 / 301.1 | Negative |
| Apigenin-7-glucuronide | C₂₁H₁₈O₁₁ | 446.36 | 445.1 | 269.0 | Negative |
Experimental Protocol: Quantification of this compound in Plasma using Puerarin as Internal Standard
This protocol is based on a validated UFLC-MS/MS method.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Puerarin (Internal Standard) reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma from the same species as the study samples
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of this compound and Puerarin in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working solutions of this compound for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with 50% methanol.
-
Prepare a working solution of Puerarin (IS) at an appropriate concentration in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. UFLC-MS/MS Conditions:
-
Chromatographic System: Ultra-Fast Liquid Chromatography system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
MRM Transitions:
-
This compound: 461.1 -> 285.1
-
Puerarin (IS): 415.1 -> 295.1
-
-
Collision Energy: Optimize for your specific instrument, but a starting point of -20 to -30 eV is recommended.
5. Data Analysis:
-
Integrate the peak areas of this compound and Puerarin.
-
Calculate the peak area ratio (this compound / Puerarin).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Caption: Relationship between analyte, IS, and analytical method.
References
Technical Support Center: Optimizing Column Temperature for Luteolin 7-glucuronide Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the column temperature during the chromatography of Luteolin 7-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is the typical column temperature range for the HPLC analysis of this compound and related flavonoids?
A1: For the analysis of flavonoids, including this compound, column temperatures are frequently maintained between 30°C and 40°C.[1] Specific examples from published methods include 25°C, 35°C, and 40°C for luteolin derivatives and other phenolic compounds.[1][2][3]
Q2: How does column temperature impact the separation of this compound?
A2: Column temperature is a critical parameter that influences several aspects of the chromatographic separation:
-
Solvent Viscosity and Analyte Diffusivity: Increasing the temperature lowers the viscosity of the mobile phase. This leads to an increase in the diffusivity of the analyte, which can result in sharper peaks and improved sensitivity.
-
Retention Time: Higher column temperatures generally lead to shorter retention times as the analyte moves through the column more quickly.
-
Selectivity: Temperature can alter the selectivity of the separation, meaning it can change the relative retention of different compounds in a mixture. This can be advantageous for resolving co-eluting peaks.
-
Peak Shape: Operating at an optimal temperature can improve peak symmetry and reduce tailing, which is a common issue with phenolic compounds.
Q3: When should I consider adjusting the column temperature?
A3: You should consider optimizing the column temperature if you are encountering the following issues:
-
Poor resolution between this compound and other components in your sample.
-
Broad or tailing peaks for this compound.
-
Inconsistent retention times between runs.
-
High backpressure in your HPLC system.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatography of this compound, with a focus on column temperature optimization.
Problem 1: Poor Resolution or Co-eluting Peaks
Symptoms:
-
The peak for this compound is not baseline separated from adjacent peaks.
-
Inability to accurately quantify this compound due to peak overlap.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor resolution.
Recommended Solutions & Experimental Protocols:
-
Solution 1.1: Systematically Adjust Column Temperature
-
Rationale: Changing the temperature can alter the selectivity of your separation, potentially resolving co-eluting peaks.
-
Protocol:
-
Start with your current column temperature.
-
Increase or decrease the temperature in increments of 5°C within a range of 25°C to 45°C.
-
Allow the column to fully equilibrate at each new temperature before injecting your sample. This may require flushing with 10-20 column volumes of the mobile phase.
-
Analyze the chromatograms for changes in resolution.
-
Identify the temperature that provides the best separation.
-
-
Problem 2: Peak Tailing
Symptoms:
-
The this compound peak is asymmetrical, with a "tail" extending from the back of the peak.
-
This can lead to inaccurate peak integration and quantification.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Recommended Solutions & Experimental Protocols:
-
Solution 2.1: Increase Column Temperature
-
Rationale: Peak tailing for phenolic compounds can be caused by interactions with the stationary phase. Increasing the temperature can improve the kinetics of mass transfer, leading to more symmetrical peaks.
-
Protocol:
-
Gradually increase the column temperature in 5°C increments.
-
Monitor the peak shape of this compound at each temperature.
-
A temperature around 35-40°C may provide a good balance of peak shape and analysis time.
-
-
Problem 3: Inconsistent Retention Times
Symptoms:
-
The retention time for this compound varies significantly between injections or analytical runs.
-
This makes peak identification and quantification unreliable.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent retention times.
Recommended Solutions & Experimental Protocols:
-
Solution 3.1: Ensure Stable Column Temperature
-
Rationale: Fluctuations in ambient temperature can affect retention times. A dedicated column oven is essential for reproducible results.
-
Protocol:
-
Always use a thermostatted column compartment (column oven).
-
Set a specific temperature (e.g., 35°C or 40°C) and ensure the oven maintains this temperature accurately.
-
Allow the column to fully equilibrate to the set temperature before starting your analytical run.
-
-
Data Presentation: Column Temperatures for Luteolin Glucuronide Analysis
The following table summarizes column temperatures used in various HPLC methods for the analysis of this compound and related compounds.
| Compound | Column Temperature (°C) | Column Type | Mobile Phase Example | Reference |
| This compound | 40 | Octadecylsilane bonded silica | Acetonitrile and 0.4% phosphoric acid solution | |
| Luteolin 7-O-glucoside | 40 | C18 | Water and acetonitrile with 0.5% acetic acid | |
| Luteolin and its glycosides | 35 | C18 | Water and acetonitrile with 0.1% formic acid | |
| Flavonoids | 25 | C18 | Water with 0.1% formic acid and acetonitrile |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific sample matrix and instrumentation.
-
Chromatographic System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Start with 35°C and optimize as needed.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at approximately 350 nm.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 3. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin 7-glucuronide sample contamination issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Luteolin 7-glucuronide.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Sample Stability and Storage
Question: My this compound concentrations are decreasing over time, even when stored at low temperatures. What could be the cause and how can I prevent this?
Answer: Degradation of this compound can occur due to several factors, primarily enzymatic activity and pH instability.
-
Enzymatic Degradation: Biological samples, such as plasma or tissue homogenates, may contain active β-glucuronidase enzymes. These enzymes can hydrolyze this compound back to its aglycone form, luteolin, leading to a decrease in the concentration of your target analyte. This deconjugation can happen even at low temperatures if the enzymes are not properly inactivated.[1]
-
pH Instability: Flavonoid glucuronides are generally more stable in acidic conditions (pH < 7). In neutral or alkaline environments, they can be susceptible to degradation.
Solutions:
-
Enzyme Inhibition: Immediately after sample collection, add a β-glucuronidase inhibitor to your samples. This is crucial for preventing enzymatic degradation. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
pH Control: Ensure your sample matrix and any buffers used are acidic, ideally below pH 7.
-
Proper Storage: Store samples at -80°C for long-term stability. For short-term storage, -20°C is acceptable, but it is crucial to minimize freeze-thaw cycles.
Sample Preparation Issues
Question: I am observing low recovery of this compound after solid-phase extraction (SPE). What are the possible reasons and how can I improve my recovery?
Answer: Low recovery during SPE can be attributed to several factors in the extraction process.
-
Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of the analyte.
-
Incorrect pH of Loading Sample: The pH of the sample loaded onto the SPE cartridge is critical for optimal retention. For reversed-phase SPE of acidic compounds like this compound, the sample should be acidified.
-
Inappropriate Wash Solvents: Using a wash solvent that is too strong can cause premature elution of the analyte from the cartridge.
-
Inefficient Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
Solutions:
-
Optimize SPE Protocol: A detailed, validated SPE protocol for this compound from plasma is provided in the "Experimental Protocols" section. This includes recommended conditioning, loading, washing, and elution steps.
-
pH Adjustment: Ensure the plasma sample is acidified to approximately pH 4.5-5.5 before loading onto the SPE cartridge.
-
Solvent Selection: Use a mild wash solvent (e.g., 5% methanol in water) to remove interferences without eluting the analyte. For elution, a stronger solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid), is typically effective.
Chromatographic Problems
Question: I am seeing peak tailing and poor peak shape for this compound in my HPLC analysis. How can I resolve this?
Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.
-
Secondary Interactions: The acidic glucuronic acid moiety can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and contribute to poor peak shape.
Solutions:
-
Use an Acidic Mobile Phase Modifier: Add a small amount of acid, such as 0.1% formic acid or acetic acid, to your mobile phase. This will suppress the ionization of the glucuronic acid and silanol groups, minimizing secondary interactions.
-
Optimize Mobile Phase Composition: Adjust the gradient and solvent composition to ensure good separation and peak shape. A typical mobile phase for this compound analysis is a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with acidic analytes.
Interference from Other Compounds
Question: I am observing interfering peaks in my chromatogram that co-elute with this compound. What are these and how can I get rid of them?
Answer: Biological samples are complex matrices, and various endogenous compounds can interfere with the analysis.
-
Other Flavonoids and their Metabolites: Your sample may contain other flavonoids or their glucuronidated or sulfated metabolites that have similar retention times to this compound.
-
Matrix Components: Components from the sample matrix (e.g., lipids, proteins) that were not completely removed during sample preparation can also cause interference.
Solutions:
-
Improve Sample Cleanup: Re-optimize your SPE or liquid-liquid extraction protocol to more effectively remove interfering compounds.
-
Adjust Chromatographic Conditions: Modify your HPLC gradient to improve the separation of this compound from the interfering peaks. You can try a shallower gradient or a different organic modifier.
-
Use Mass Spectrometry (MS) Detection: LC-MS/MS provides higher selectivity and can differentiate between compounds with the same retention time but different mass-to-charge ratios. This is the preferred method for analyzing complex biological samples.
Quantitative Data
The stability of this compound is influenced by temperature and pH. While specific quantitative data for this compound is limited, the following table provides stability data for a closely related compound, Luteolin-4'-o-glucoside, which can be used as a general guideline. Flavonoid glycosides are generally more stable in acidic conditions.[2]
Table 1: Stability of Luteolin-4'-o-glucoside under Various Conditions [2]
| Condition | Temperature | Duration | Remaining Compound (%) |
| pH Stability | |||
| pH 2 (0.01 M HCl) | Room Temperature | 24 hours | > 95% |
| pH 7 (Phosphate Buffer) | Room Temperature | 24 hours | ~80% |
| pH 9 (Borate Buffer) | Room Temperature | 24 hours | < 60% |
| Temperature Stability (in Methanol) | |||
| 4°C | 30 days | > 98% | |
| 25°C (Room Temperature) | 30 days | ~90% | |
| 40°C | 30 days | ~75% |
Note: This data is for Luteolin-4'-o-glucoside and should be used as an approximation for this compound. It is recommended to perform a stability study for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is designed for the efficient extraction of this compound from plasma samples for subsequent analysis by HPLC or LC-MS/MS.
Materials:
-
Human plasma collected in EDTA tubes
-
β-Glucuronidase inhibitor (e.g., saccharic acid 1,4-lactone)
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Oasis HLB SPE cartridges (or equivalent)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add the β-glucuronidase inhibitor to a final concentration of 10 mM.
-
Vortex briefly to mix.
-
Acidify the plasma sample by adding 20 µL of formic acid (final pH ~4.5-5.5).
-
Vortex again and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol containing 0.1% formic acid. Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for analysis.
-
Protocol 2: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the chromatographic analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-40% B (linear gradient)
-
20-25 min: 40-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 345 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound from plasma.
Caption: Proposed signaling pathway of this compound's neuroprotective effects.[3]
Caption: A logical troubleshooting workflow for low this compound concentration.
References
How to dissolve Luteolin 7-glucuronide in DMSO for cell culture
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using Luteolin 7-glucuronide in dimethyl sulfoxide (DMSO) for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is readily soluble in DMSO. However, the exact solubility can vary slightly between suppliers. It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the compound's solubility[1][2][3]. Gentle warming to 37°C and ultrasonication can aid in dissolution[4].
Quantitative Solubility Data Summary
| Supplier Reference | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 125 mg/mL | 270.35 mM | Recommends ultrasonic treatment and use of newly opened DMSO[1]. |
| Selleck Chemicals | 92 mg/mL | 198.97 mM | Advises using fresh DMSO as moisture can reduce solubility. |
| AbMole BioScience | 90 mg/mL | ~194.65 mM | General guidance provided. |
| GlpBio | 130 mg/mL | 281.17 mM | Suggests warming to 37°C and using an ultrasonic bath to enhance solubility. |
Molecular Weight used for calculation: 462.36 g/mol .
Q2: How should I prepare a high-concentration stock solution of this compound in DMSO?
A2: Following a systematic protocol is essential for achieving complete dissolution and accurate concentration of your stock solution. Below is a detailed methodology.
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound powder (CAS No: 29741-10-4)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Methodology:
-
Pre-warming: Allow the vial of this compound powder and the sealed container of DMSO to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 46.24 mg of the compound (Molecular Weight: 462.36 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, incubate the solution at 37°C for 10-15 minutes.
-
For difficult-to-dissolve batches, use an ultrasonic bath for 5-10 minutes until the solution is clear.
-
-
Sterilization: The high concentration of DMSO renders the stock solution self-sterilizing. Filtration is generally not required and may lead to loss of the compound.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
Q3: How should I store the this compound DMSO stock solution?
A3: Proper storage is critical to maintain the stability and activity of the compound.
-
Short-term storage: For use within one month, store aliquots at -20°C.
-
Long-term storage: For periods longer than one month, store aliquots at -80°C for up to six months.
Always ensure vials are tightly sealed to prevent moisture absorption and degradation.
Troubleshooting Guide
Problem: My compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium.
Cause: this compound is poorly soluble in aqueous solutions. When the high-concentration DMSO stock is diluted into the medium, the compound can crash out of the solution as the solvent changes from primarily organic to aqueous.
Solutions:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, but remains below the cytotoxic threshold for your specific cell line (typically <0.5%, but should be empirically determined).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of medium (e.g., 1:10), vortexing gently, and then add this intermediate dilution to your final volume.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Increase Serum Concentration: If your experiment allows, increasing the serum percentage in the medium can help stabilize the compound due to protein binding.
Problem: My cells are showing signs of toxicity (e.g., reduced viability, morphological changes).
Cause: The toxicity could stem from either the this compound itself or, more commonly, the DMSO solvent.
Solutions:
-
Run a DMSO Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental groups. This will help you differentiate between compound-specific effects and solvent-induced toxicity.
-
Determine DMSO Tolerance: If not already known, perform a dose-response experiment to determine the maximum concentration of DMSO your cell line can tolerate without affecting viability or function. For most cell lines, this is between 0.1% and 0.5%.
-
Reduce Compound Concentration: this compound has demonstrated biological activity at micromolar concentrations (e.g., IC50 values for MMP inhibition range from 0.03 µM to 17.63 µM). It may be possible to lower the treatment concentration and still observe the desired effect.
Visualized Workflows and Pathways
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantification of Luteolin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Luteolin 7-glucuronide. The information presented is intended to assist researchers and drug development professionals in selecting and implementing a suitable analytical method for their specific needs. The guide is structured to provide a clear overview of method performance, detailed experimental protocols, and the underlying principles of analytical method validation.
Introduction to HPLC Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] For the quantification of active pharmaceutical ingredients (APIs) and their metabolites, such as this compound, HPLC is a widely used technique due to its high sensitivity, specificity, and resolution.[2] The validation of an HPLC method is crucial to ensure the reliability, reproducibility, and accuracy of the analytical data. This process is governed by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation parameters.[1]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. A well-validated method ensures the quality and consistency of results, which is paramount in research and pharmaceutical development.
Comparison of HPLC Methods for this compound Quantification
This section compares two distinct HPLC methods for the quantification of this compound. Method 1 is a validated method specifically developed for this compound in Perilla frutescens (L.) Britt. leaf extract. Method 2 is adapted from a method for Luteolin-7-O-β-D-glucoside, a structurally similar compound, and provides a viable alternative for comparison.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 (Adapted for this compound) |
| Column | CAPCELL PAK DD Type C8 (250 × 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in water (95%) + Acetonitrile (5%)B: Acetonitrile (95%) + 0.1% Trifluoroacetic acid (5%) | Methanol - 0.2% Phosphoric acid (1:1, v/v) |
| Gradient | 0-5 min, 0-15% B5-20 min, 15-25% B20-30 min, 25-100% B30-35 min, 100% B | Isocratic |
| Flow Rate | 0.7 mL/min | Not specified, typically 1.0 mL/min for similar methods |
| Detection Wavelength | 254 nm | 350 nm |
| Column Temperature | Not specified | Not specified |
| Injection Volume | Not specified | Not specified |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Method 1 | Method 2 (Representative values for similar compounds) |
| Linearity Range | 0.98–980 µg/mL | 0.16–20.0 µg/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.999 |
| Accuracy (% Recovery) | 89.66–99.50% | 96.6% to 108.1% (as % of nominal) |
| Precision (RSD %) | Intraday: 0.99–2.96%Interday: 2.03–2.74% | Intra-day: < 11.7%Inter-day: < 10.0% |
| LOD | 6 µg/mL | Not specified |
| LOQ | 17 µg/mL | 0.16 µg/mL |
Experimental Protocols
This protocol is based on the method developed for the quantitative analysis of this compound in P. frutescens leaf extract.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations ranging from 0.98 to 980 µg/mL.
2. Sample Preparation:
-
Dissolve 2 mg of the plant extract in methanol to a final concentration of 2 mg/mL.
-
Filter the solution through a 0.2 µm PVDF syringe filter before injection.
3. Chromatographic Analysis:
-
Use an Agilent 1100 series HPLC system or equivalent, equipped with a C8 column (250 × 4.6 mm, 5 µm).
-
Set the detection wavelength to 254 nm.
-
The mobile phase consists of A (0.1% trifluoroacetic acid in 95% water and 5% acetonitrile) and B (95% acetonitrile and 5% 0.1% trifluoroacetic acid).
-
Use a gradient elution at a flow rate of 0.7 mL/min as follows: 0–15% B for 0–5 min, 15–25% B for 5–20 min, 25–100% B for 20–30 min, and 100% B for 30–35 min.
4. Method Validation:
-
Specificity: The specificity of the method is determined by comparing the retention time and UV spectrum of the analyte peak in the sample with that of the standard.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions and perform a linear regression analysis.
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into the sample at three different concentration levels. The recovery should be within an acceptable range (e.g., 80-120%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days. The relative standard deviation (RSD) should not exceed the predefined limit (e.g., 2-3%).
-
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
This protocol is adapted from a method for the simultaneous determination of Luteolin-7-O-β-D-glucoside and Apigenin-7-O-β-D-glucoside in rat plasma.
1. Preparation of Standard Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.16–20.0 µg/mL).
2. Sample Preparation (for plasma samples):
-
Precipitate plasma proteins by adding methanol.
-
Centrifuge the mixture and collect the supernatant for injection.
3. Chromatographic Analysis:
-
Utilize an HPLC system with a C18 column.
-
Set the UV detector to 350 nm.
-
Use an isocratic mobile phase of methanol and 0.2% phosphoric acid (1:1, v/v).
-
Maintain a constant flow rate (e.g., 1.0 mL/min).
4. Method Validation (as per ICH guidelines):
-
Follow the validation procedures for specificity, linearity, accuracy, precision, LOD, and LOQ as described in Method 1, adapting the concentration ranges and acceptance criteria as needed for the intended application.
Visualizing the HPLC Method Validation Workflow
The following diagrams illustrate the key processes and relationships in HPLC method validation.
Caption: Workflow for HPLC Method Validation.
Caption: ICH Q2(R2) Validation Parameters Relationship.
Conclusion
The choice of an appropriate HPLC method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Method 1 provides a well-documented and validated approach with a gradient elution suitable for complex matrices like plant extracts. Method 2 offers a simpler isocratic alternative that may be advantageous for routine analysis of less complex samples, though it would require full validation for this compound specifically.
Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data. Researchers should carefully consider the validation parameters presented in this guide to select the method that best fits their analytical needs. The provided experimental protocols and workflow diagrams serve as a practical resource for the implementation and validation of these HPLC methods in a laboratory setting.
References
Luteolin vs. Luteolin 7-Glucuronide: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of the flavonoid luteolin and its metabolite, luteolin 7-glucuronide. The information is compiled from experimental data to assist in understanding their pharmacokinetic profiles.
Executive Summary
Luteolin, a common dietary flavonoid, exhibits a range of biological activities. However, its therapeutic potential is often limited by its low bioavailability.[1] Following oral ingestion, luteolin is extensively and rapidly metabolized in the intestines and liver, a process known as first-pass metabolism.[2][3] The primary metabolites are glucuronide and sulfate conjugates.[4][5] this compound is one of these metabolites. When luteolin glycosides (compounds where a sugar is attached, similar to glucuronides) are consumed, they are typically hydrolyzed to luteolin in the small intestine before absorption. Subsequently, the released luteolin undergoes conjugation to form glucuronides. Therefore, the bioavailability of orally administered luteolin is inherently linked to the formation of its glucuronides, including this compound. Direct comparative studies on the oral bioavailability of luteolin versus isolated this compound are limited; however, by examining the metabolic pathways, we can infer their comparative absorption and systemic exposure.
Comparative Bioavailability and Pharmacokinetics
The following table summarizes key pharmacokinetic parameters for luteolin and its glycoside, which serves as a proxy for understanding the fate of glucuronide forms. It is important to note that after oral administration, luteolin-7-O-glucoside is largely converted to luteolin before being absorbed and then metabolized back into various luteolin glucuronides.
| Parameter | Luteolin | Luteolin 7-O-Glucoside | Notes |
| Oral Bioavailability | ~26% (in rats) | ~10% (in rats) | Bioavailability of luteolin is low due to extensive first-pass metabolism. The lower bioavailability of the glucoside reflects the efficiency of its conversion and subsequent metabolism. |
| Primary Form in Circulation | Glucuronide and sulfate conjugates | Metabolized to luteolin, then circulates as luteolin glucuronides and other conjugates. | Free luteolin is found in very low concentrations in the plasma. |
| Major Metabolites | Luteolin-3'-O-glucuronide (in rats), Luteolin-3'-O-sulfate (in humans) | Luteolin-diglucuronide and luteolin-glucuronide. | The specific glucuronide formed can vary. |
| Absorption Mechanism | Passive diffusion of the aglycone across the intestinal wall. | Hydrolysis to luteolin by intestinal enzymes, followed by absorption of luteolin. | The glycoside form itself is not readily absorbed. |
Experimental Protocols
The data presented is based on methodologies from key in vivo pharmacokinetic studies. A representative experimental design is outlined below.
Animal Pharmacokinetic Study Protocol
-
Subjects: Male Sprague-Dawley rats.
-
Administration:
-
Luteolin: Oral gavage of 100 mg/kg and intravenous injection of 10 mg/kg.
-
Luteolin-7-O-glucoside: Oral gavage of 1 g/kg and intravenous injection of 10 mg/kg.
-
-
Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated for analysis.
-
Analytical Method: High-performance liquid chromatography (HPLC) is used to quantify the concentrations of luteolin and its metabolites in the plasma.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.
Metabolic Pathways and Bioavailability
The metabolic fate of luteolin and this compound is a critical determinant of their bioavailability. The following diagram illustrates the general pathway.
Caption: Metabolic pathway of oral luteolin and its glycosides.
Orally ingested luteolin glycosides, such as this compound, undergo hydrolysis to the aglycone form, luteolin, in the gut. This free luteolin is then absorbed by the intestinal cells, where it begins to undergo extensive phase II metabolism, primarily glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). This metabolic process continues in the liver. The resulting water-soluble glucuronide and sulfate conjugates are the primary forms that enter systemic circulation. Free luteolin is present in the plasma at much lower concentrations than its metabolites.
Conclusion
The bioavailability of luteolin is intrinsically linked to its extensive metabolism into glucuronides and other conjugates. When this compound is orally administered, it is likely hydrolyzed to luteolin before absorption, after which it is subject to the same metabolic processes as orally administered luteolin. The data suggests that the aglycone form, luteolin, has a higher oral bioavailability compared to its glycoside. However, the predominant circulating forms for both are the conjugated metabolites. For researchers and drug developers, this highlights the importance of considering the biological activities of the metabolites of luteolin, as they are the primary compounds present in the systemic circulation following oral administration. Future research should focus on direct comparative pharmacokinetic studies of luteolin and its specific glucuronide metabolites to provide a more definitive understanding of their relative bioavailability.
References
- 1. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Luteolin's Versatility in Diet Regimens [eureka.patsnap.com]
- 4. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin 7-Glucuronide vs. Quercetin: A Comparative Analysis of Antioxidant Potency
In the landscape of flavonoid research, both Luteolin 7-Glucuronide and Quercetin are recognized for their significant antioxidant properties. This guide provides a detailed comparison of their antioxidant potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work. While both compounds exhibit robust radical scavenging capabilities, available data suggests that Quercetin generally demonstrates higher potency in various in vitro antioxidant assays compared to this compound.
Quantitative Antioxidant Activity
To facilitate a direct comparison, the antioxidant activities of this compound and Quercetin from various studies have been compiled and, where necessary, converted to micromolar (µM) concentrations. This standardization allows for a more objective assessment of their relative potency.
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| This compound | DPPH | 6.80 | [1] |
| ORAC | 8804.19 ± 409.99 µmol of Trolox/g | [1] | |
| Quercetin | DPPH | 1.84 µg/mL (~6.09 µM) | [2] |
| DPPH | 19.17 µg/mL (~63.43 µM) | [3] | |
| DPPH | 4.60 ± 0.3 µM | [3] | |
| ABTS | 0.5083 µg/mL (~1.68 µM) | ||
| ABTS | 48.0 ± 4.4 µM | ||
| ORAC | 2.70 ± 0.12 ORAC Units |
Note: IC50/EC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. The conversion from µg/mL to µM was performed using the molar masses: this compound (462.36 g/mol ) and Quercetin (302.236 g/mol ).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Quercetin's antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound or Quercetin) are prepared in a suitable solvent (e.g., methanol or DMSO).
-
A specific volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A specific volume of the test compound solution is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Signaling Pathways
Both this compound and Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway .
Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), in the cytoplasm, which leads to its degradation. In the presence of oxidative stress or antioxidant compounds like this compound and Quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase. This cellular defense mechanism enhances the overall antioxidant capacity of the cell.
Caption: Nrf2-Keap1 antioxidant signaling pathway.
Experimental Workflow
The general workflow for evaluating the in vitro antioxidant activity of compounds like this compound and Quercetin involves a series of standardized assays.
References
A Comparative Guide to the Validation of UFLC-MS/MS and HPLC-MS/MS Methods for Luteolin 7-glucuronide Quantification in Biological Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Luteolin, a common flavonoid found in many plants, undergoes extensive metabolism in the body, with Luteolin 7-glucuronide being a major metabolite.[1][2][3] This guide provides a detailed comparison of two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in plasma: an ultra-fast liquid chromatography (UFLC-MS/MS) method and a high-performance liquid chromatography (HPLC-MS/MS) method.
This comparison aims to offer an objective overview of each method's performance, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.
Methodology Comparison
A side-by-side look at the experimental protocols for the UFLC-MS/MS and HPLC-MS/MS methods reveals key differences in sample preparation, chromatographic separation, and mass spectrometric detection.
| Parameter | UFLC-MS/MS Method | HPLC-MS/MS Method |
| Sample Preparation | Protein precipitation with acidified acetonitrile.[4][5] | Protein precipitation. |
| Chromatographic System | UFLC system | HPLC system |
| Analytical Column | Venusil MP C18 | C18 column |
| Mobile Phase | Gradient elution with 0.05% formic acid in water and acetonitrile. | Gradient elution with water containing 0.5% formic acid and acetonitrile. |
| Flow Rate | 0.4 mL/min | Not specified |
| Internal Standard | Puerarin | Not specified for this compound |
| Ionization Source | Turbo ion spray source (negative ionization mode). | Electrospray ionization (negative ion mode). |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Not specified | m/z 461.1 → 284.9 |
Performance and Validation Data
The validation of an analytical method is critical to ensure its reliability. The following tables summarize the key performance parameters for both the UFLC-MS/MS and HPLC-MS/MS methods for the quantification of this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method | Analyte | Linearity Range | Correlation Coefficient (r) | LLOQ |
| UFLC-MS/MS | Luteolin 7-O-β-D-glucuronide | 4.0 - 1000 ng/mL | > 0.995 | 4.0 ng/mL |
| HPLC-MS/MS | Luteolin-7-O-glucuronide | 0.06 - 60 μg/mL | Not specified | Not specified |
Table 2: Precision and Accuracy
| Method | Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy |
| UFLC-MS/MS | Luteolin 7-O-β-D-glucuronide | < 15% | < 15% | Deviation within ±15% |
| HPLC-MS/MS | Luteolin-7-O-glucuronide | < 6.0% | < 6.0% | -3.2% to 6.4% |
Table 3: Recovery
| Method | Analyte | Extraction Recovery |
| UFLC-MS/MS | Luteolin 7-O-β-D-glucuronide | > 75% |
| HPLC-MS/MS | Luteolin-7-O-glucuronide | Not specified |
Experimental Workflow Visualization
To further clarify the procedural steps involved in the UFLC-MS/MS method, the following diagram illustrates the experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the UFLC-MS/MS analysis of this compound.
Conclusion
Both the UFLC-MS/MS and HPLC-MS/MS methods offer robust and sensitive approaches for the quantification of this compound in biological matrices. The UFLC-MS/MS method, with its detailed validation in beagle dog plasma, demonstrates high sensitivity with an LLOQ of 4.0 ng/mL and good recovery. The HPLC-MS/MS method, validated in rat plasma, shows excellent precision and accuracy.
The choice between these methods will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the biological matrix being analyzed. The UFLC method, as its name suggests, generally offers faster analysis times, which can be advantageous for high-throughput screening. Researchers should carefully consider the validation data and experimental protocols presented here to make an informed decision for their analytical needs.
References
- 1. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis | Adamov | Drug development & registration [pharmjournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quan… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-day and intra-day precision of Luteolin 7-glucuronide analytical method
For researchers, scientists, and professionals in drug development, the precision of an analytical method is a critical parameter for ensuring the reliability and validity of experimental data. This guide provides a comparative overview of the inter-day and intra-day precision of analytical methods for Luteolin 7-glucuronide, supported by experimental data from various studies.
Comparative Analysis of Precision
The precision of an analytical method is typically expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision refers to the precision obtained when the analysis is carried out by the same analyst using the same equipment over a short period, while inter-day precision is determined by repeating the analysis on different days. A lower RSD value indicates a more precise method.
The following table summarizes the inter-day and intra-day precision for the analysis of this compound and related flavonoid compounds using different analytical techniques.
| Analyte | Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | HPLC | 0.99–2.96[1] | 2.03–2.74[1] |
| This compound, Luteolin-7-O-gentiobioside, Luteolin-7-O-β-D-glucoside | UFLC-MS/MS | < 15 (deviation)[2][3] | < 15 (deviation)[2] |
| Luteolin-7-glucoside | HPLC | 0.46 (repeatability) | 0.41–1.72 |
| Luteolin and Quercetin | RP-HPLC | < 2 | < 2 |
| 6-Hydroxyluteolin 7-O-glucoside | HPLC/DAD | ≤ 0.27 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key precision studies cited.
HPLC Method for this compound
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system.
-
Column : A C18 reverse phase column is commonly used.
-
Mobile Phase : A gradient elution with acetonitrile and water containing an acidifier like acetic acid or formic acid is typical.
-
Detection : UV detection is often employed, with the wavelength set at the maximum absorbance of this compound (around 348 nm).
-
Precision Study :
-
Intra-day Precision : The analysis of a standard solution of this compound is repeated multiple times (e.g., six times) within the same day to determine the repeatability.
-
Inter-day Precision : The analysis is repeated on three different days to assess the intermediate precision.
-
The relative standard deviation (RSD) of the peak areas is then calculated to express the precision.
-
UFLC-MS/MS Method for Luteolin Glycosides
-
Instrumentation : Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS).
-
Sample Preparation : Protein precipitation with acidified acetonitrile is used to extract the analytes from plasma samples.
-
Chromatographic Separation : A C18 column with a gradient elution system composed of 0.05% formic acid and acetonitrile is employed.
-
Detection : Multiple reaction monitoring (MRM) mode with a turbo ion spray source under negative ionization is used for sensitive and selective detection.
-
Precision and Accuracy : The intra-day and inter-day precision and accuracy deviations were reported to be less than 15%.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the inter-day and intra-day precision of an analytical method for this compound.
Caption: Workflow for Precision Analysis.
References
- 1. Determination of this compound in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin-7-glucuronide vs. Apigenin-7-glucuronide: A Comparative Analysis of their Impact on Gene Expression
In the realm of flavonoid research, Luteolin-7-glucuronide (L7G) and Apigenin-7-glucuronide (A7G) have emerged as compounds of significant interest due to their potential therapeutic properties. Both are major metabolites of their parent flavonoids, luteolin and apigenin, respectively, and exhibit a range of biological activities. This guide provides a detailed comparison of their differential effects on gene expression, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two important molecules.
Differential Effects on Gene Expression
Luteolin-7-glucuronide and Apigenin-7-glucuronide, while structurally similar, exert distinct effects on gene expression, primarily in the context of inflammation and cellular stress responses. A7G is predominantly recognized for its anti-inflammatory effects through the inhibition of pathways that lead to the expression of pro-inflammatory genes.[1][2] In contrast, L7G has been shown to modulate genes involved in both inflammation and neuroprotection, indicating a broader spectrum of activity.[3][4][5]
Quantitative Gene Expression Data
The following tables summarize the quantitative data on the effects of L7G and A7G on the mRNA expression of key genes implicated in inflammation and other cellular processes.
Table 1: Effect of Apigenin-7-glucuronide (A7G) on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages
| Gene | Treatment | Concentration | Fold Change vs. LPS Control | Reference |
| iNOS | A7G + LPS | 50 µM | ↓ | |
| iNOS | A7G + LPS | 100 µM | ↓ | |
| COX-2 | A7G + LPS | 50 µM | ↓ | |
| COX-2 | A7G + LPS | 100 µM | ↓ | |
| TNF-α | A7G + LPS | 50 µM | ↓ | |
| TNF-α | A7G + LPS | 100 µM | ↓ |
Note: The referenced study indicates a dose-dependent suppression of mRNA expression, though specific fold-change values are not provided in the abstract.
Table 2: Effect of Luteolin-7-glucuronide (L7G) on Gene Expression
| Gene | Cell/Tissue Type | Condition | Concentration/Dose | Fold Change vs. Control | Reference |
| TNF-α | Mouse Hippocampus | Sleep Deprivation Stress | 3 mg/kg | ↓ | |
| IL-1β | Mouse Hippocampus | Sleep Deprivation Stress | 3 mg/kg | ↓ | |
| BDNF | Mouse Hippocampus | Sleep Deprivation Stress | 3 mg/kg | ↑ | |
| NLRP3 | MH-S Cells (Macrophages) | LPS-induced | Not specified | ↓ | |
| IL-1β | MH-S Cells (Macrophages) | LPS-induced | Not specified | ↓ | |
| IL-18 | MH-S Cells (Macrophages) | LPS-induced | Not specified | ↓ |
Signaling Pathways
The differential effects of L7G and A7G on gene expression are a direct consequence of their interaction with distinct signaling pathways.
Apigenin-7-glucuronide primarily targets the MAPK and AP-1 signaling pathways . In LPS-stimulated macrophages, A7G inhibits the phosphorylation of p38 MAPK and ERK, which in turn prevents the translocation of c-Jun into the nucleus and subsequent AP-1-mediated gene expression of pro-inflammatory cytokines like TNF-α, and enzymes such as iNOS and COX-2.
Caption: Apigenin-7-glucuronide inhibits pro-inflammatory gene expression.
Luteolin-7-glucuronide, on the other hand, has been shown to activate the BDNF signaling pathway and inhibit the NLRP3 inflammasome . In a mouse model of sleep deprivation, L7G increased the expression of BDNF and the phosphorylation of its downstream targets TrkB, ERK, and CREB, which are crucial for neuronal survival and plasticity. Furthermore, L7G has been demonstrated to suppress the activation of the NLRP3 inflammasome, leading to a decrease in the expression of IL-1β and IL-18.
References
- 1. Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling [mdpi.com]
- 4. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin-7- O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Luteolin-7-glucuronide and Luteolin-7-O-glucoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Luteolin, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological properties. In nature, it frequently exists in glycosidic forms, most notably as Luteolin-7-glucuronide and Luteolin-7-O-glucoside. The conjugation of a glucuronic acid or glucose moiety to the luteolin backbone significantly alters its physicochemical properties, thereby influencing its absorption, metabolism, and ultimately, its biological activity. This guide provides a comprehensive, data-driven comparison of the bioactivities of these two prominent luteolin glycosides to aid researchers and drug development professionals in their endeavors.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of Luteolin-7-glucuronide and Luteolin-7-O-glucoside. It is important to note that direct head-to-head comparative studies for all bioactivities are limited. The data presented here is compiled from various independent studies and should be interpreted with this in mind.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 | Reference |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Inhibition | RAW 264.7 | 22.7 µM | [1] |
| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 15.0 µM | [1] |
| Luteolin-7-glucuronide | Nitric Oxide (NO) Inhibition | RAW 264.7 | Dose-dependent inhibition observed | [2] |
Note: While a specific IC50 value for Luteolin-7-glucuronide in NO inhibition was not provided in the cited study, it was shown to inhibit NO production in a dose-dependent manner.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 0.045 mg/mL | [3] |
| Luteolin-7-glucuronide | Radical Scavenging Effect | Enhanced radical scavenging observed | [2] |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Activity | Concentration | Reference |
| Luteolin-7-O-glucoside | COLO 320 DM (Colon Cancer) | Antiproliferative (IC50) | 514 µM | |
| Luteolin-7-O-glucoside | FaDu, HSC-3, CA9-22 (Oral Cancer) | Reduced cell viability | 20 and 40 µM | |
| Luteolin-7-O-glucoside | NPC-039, NPC-BM (Nasopharyngeal Carcinoma) | Reduced proliferation, induced apoptosis | 20, 40, 80 µM | |
| Luteolin-7-glucuronide | - | Data not available | - |
Key Signaling Pathways
The bioactivities of Luteolin-7-glucuronide and Luteolin-7-O-glucoside are mediated through the modulation of several critical signaling pathways.
Luteolin-7-glucuronide
Luteolin-7-glucuronide has been shown to exert its anti-inflammatory and antioxidant effects primarily through the inhibition of the TAK1-mediated NF-κB and MAPK pathways and the activation of the Nrf2 signaling pathway .
Luteolin-7-O-glucoside
Luteolin-7-O-glucoside modulates inflammatory responses through the inhibition of the PI3K/Akt and NF-κB pathways . It has also been shown to specifically inhibit the STAT3 signaling pathway .
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside [ouci.dntb.gov.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Luteolin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory cross-validation of analytical methods for the quantification of Luteolin 7-glucuronide. While a dedicated, publicly available inter-laboratory cross-validation study for this specific analyte is not currently available, this document synthesizes data from a validated single-laboratory study and established principles of analytical method transfer to offer a practical protocol for researchers seeking to ensure data comparability across different sites.
The accurate and precise quantification of this compound, a major metabolite of the bioactive flavonoid luteolin, is critical for pharmacokinetic studies, drug metabolism research, and the quality control of herbal medicines. Cross-validation of analytical methods is a regulatory imperative that ensures the reliability and consistency of data when an analytical method is transferred between laboratories, such as from a research and development setting to a quality control laboratory or between a sponsoring organization and a contract research organization (CRO).[1][2]
Comparative Analysis of a Validated Analytical Method
This section details a validated Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the simultaneous determination of this compound and other flavonoid glycosides in beagle dog plasma.[3][4] This method serves as a benchmark for laboratories aiming to establish and validate their own analytical procedures for this compound.
Data Presentation
The following table summarizes the quantitative validation parameters for the UFLC-MS/MS method as reported by Yin et al. (2013).[3]
| Validation Parameter | Reported Value for this compound |
| Linearity Range | 4.0 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 4.0 ng/mL |
| Accuracy (Intra-day & Inter-day) | Deviations < 15% |
| Precision (Intra-day & Inter-day) | Deviations < 15% |
| Extraction Recovery | > 75% |
| Internal Standard (IS) | Puerarin |
Experimental Protocols
The following is a detailed methodology for the validated UFLC-MS/MS method.
Sample Preparation:
-
Aliquots of beagle dog plasma were treated with acidified acetonitrile to precipitate proteins.
-
Puerarin was utilized as the internal standard.
Chromatographic Conditions:
-
Instrumentation: An Ultra-Fast Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Column: Venusil MP C18 column.
-
Mobile Phase: A gradient elution system consisting of 0.05% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Conditions:
-
Ionization Source: Turbo ion spray source operating in negative ionization mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Inter-Laboratory Cross-Validation Workflow
For laboratories aiming to reproduce or cross-validate an analytical method for this compound, the following workflow, based on established guidelines for analytical method transfer, is recommended.
Detailed Steps for Cross-Validation
-
Define Transfer Protocol: The transferring and receiving laboratories should collaboratively create a detailed protocol that includes the analytical procedure, the specific tests to be performed, and pre-defined acceptance criteria.
-
Training: Personnel at the receiving laboratory should be thoroughly trained on the analytical method by the transferring laboratory.
-
Method Validation/Verification at Receiving Laboratory: The receiving laboratory should perform a partial validation of the method to demonstrate their proficiency. This typically includes assessing parameters such as precision, accuracy, and the limit of quantification.
-
Comparative Testing: This is the most common approach for method transfer. Both the transferring and receiving laboratories analyze the same set of samples. These can include reference standards, spiked quality control (QC) samples, and representative study samples.
-
Data Evaluation: The results from both laboratories are statistically compared. The acceptance criteria defined in the transfer protocol are used to determine the success of the transfer. Any discrepancies should be investigated.
Signaling Pathways of Interest
While the primary focus of this guide is the analytical methodology, it is important to consider the biological context in which this compound is studied. Luteolin and its metabolites are known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The accurate measurement of this compound is crucial for understanding its contribution to the overall pharmacological effects of luteolin administration.
References
- 1. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Limits of Detection and Quantification for Luteolin 7-glucuronide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Luteolin 7-glucuronide. The presented data, compiled from recent studies, aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, whether for pharmacokinetic studies, quality control of herbal medicines, or other research applications.
Comparison of Analytical Methods for this compound
The sensitivity of an analytical method, defined by its LOD and LOQ, is a critical parameter for the accurate and reliable quantification of analytes, especially at low concentrations. Below is a summary of reported LOD and LOQ values for this compound and its aglycone, Luteolin, using various analytical techniques.
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | UFLC-MS/MS | Beagle Dog Plasma | Not Reported | 4.0 ng/mL | [1][2] |
| This compound | HPLC-UV | Perilla frutescens Leaf Extract | 6 µg/mL | 17 µg/mL | [3] |
| Luteolin | HPLC-DAD | Hydroxyapatite Nanocomposites | 0.05 µg/mL | 0.15 µg/mL | [4] |
| Luteolin | HPLC-MS/MS | Cephalaria species | 0.7 ppb | 3.5 ppb | [5] |
Note: Data for Luteolin is included for comparative purposes, as it is the aglycone of this compound and more data is available. The significant differences in LOD and LOQ values can be attributed to the different analytical techniques, matrices, and the specific protocols employed. As expected, mass spectrometry-based methods (UFLC-MS/MS and HPLC-MS/MS) offer significantly higher sensitivity compared to UV-based detection (HPLC-UV/DAD).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key experimental protocols from the cited studies.
UFLC-MS/MS Method for this compound in Beagle Dog Plasma
-
Sample Preparation: Protein precipitation of plasma samples was performed using acidified acetonitrile.
-
Chromatography:
-
System: Ultra-Fast Liquid Chromatography (UFLC)
-
Column: Venusil MP C18
-
Mobile Phase: Gradient elution with 0.05% formic acid and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry:
-
System: Tandem Mass Spectrometer (MS/MS)
-
Ionization: Turbo Ion Spray (negative ionization mode)
-
Detection: Multiple Reaction Monitoring (MRM)
-
HPLC-UV Method for this compound in Perilla frutescens Leaf Extract
-
Sample Preparation: The leaf extract was dissolved in methanol and filtered.
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
-
Mobile Phase: A gradient of acidic water (0.1% trifluoroacetic acid) and acetonitrile.
-
Separation: The separation process involved a multi-step gradient elution over 35 minutes.
-
-
Detection:
-
Wavelength: 254 nm
-
Spectral Analysis: 190-400 nm
-
General Workflow for LOD and LOQ Determination
The determination of LOD and LOQ is a standard procedure in analytical method validation, often following the guidelines of the International Council for Harmonisation (ICH). The general workflow is depicted in the diagram below.
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Experimental Workflow for Sample Analysis
This diagram outlines the typical steps involved from sample preparation to data analysis in a chromatographic study.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Metabolic and Mechanistic Analysis of Luteolin and its Primary Metabolite, Luteolin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles and mechanistic actions of the flavonoid luteolin and its major metabolite, luteolin 7-glucuronide. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Executive Summary
Luteolin, a common dietary flavonoid, undergoes extensive metabolism upon ingestion, with this compound being one of its primary circulating metabolites. While often considered an inactive conjugate, emerging evidence suggests that this compound possesses its own biological activities. This guide elucidates the key differences in their absorption, metabolism, and mechanisms of action. A critical finding is that while luteolin generally exhibits more potent anti-inflammatory activity in vitro, its low bioavailability limits its systemic effects. Conversely, this compound, though sometimes less potent directly, is more abundant in circulation and can be converted back to luteolin at sites of inflammation, acting as a pro-drug.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters in Rats
The following table summarizes the pharmacokinetic parameters of luteolin and its 7-O-glycoside/glucuronide derivatives after oral administration in rats. It is important to note that dosages and experimental conditions may vary between studies.
| Parameter | Luteolin | Luteolin 7-O-glucoside/glucuronide | Reference |
| Dose (oral) | 100 mg/kg | 1 g/kg | [1] |
| Cmax (ng/mL) | 2079.55 ± 307.09 | 2547.84 ± 1121.18 | [2] |
| Tmax (h) | ~0.08 (5 min) | 0.5 ± 0.001 | [2][3] |
| AUC (min*µg/mL) | 611 ± 89 | 2109 ± 350 | [1] |
| Oral Bioavailability | 4.1% - 26% | ~10% |
Note: Data for Luteolin 7-O-glucoside is often used as a proxy for this compound due to similar metabolic fate (hydrolysis to luteolin).
Table 2: Comparative Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells
This table presents the half-maximal inhibitory concentrations (IC50) for the inhibition of key inflammatory mediators.
| Compound | Target | IC50 (µM) | Reference |
| Luteolin | Nitric Oxide (NO) | 13.9 | |
| Prostaglandin E2 (PGE2) | 7.4 | ||
| Luteolin 7-O-glucoside | Nitric Oxide (NO) | 22.7 | |
| Prostaglandin E2 (PGE2) | 15.0 |
Experimental Protocols
Rat Everted Gut Sac Model for Intestinal Absorption
This ex vivo model is widely used to study the absorption of compounds across the intestinal epithelium.
1. Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Krebs-Ringer bicarbonate buffer (pH 7.4), oxygenated with 95% O2 / 5% CO2.
-
Test compounds (Luteolin, this compound) dissolved in a suitable vehicle.
-
Surgical instruments, glass rods for eversion, syringes, and a shaking water bath at 37°C.
2. Procedure:
-
Animal Euthanasia and Intestine Excision: Anesthetize the rat and perform a midline abdominal incision. Carefully excise the desired segment of the small intestine (e.g., jejunum).
-
Eversion: Gently flush the intestinal segment with ice-cold saline. Carefully evert the segment over a glass rod.
-
Sac Preparation: Tie one end of the everted intestine with a silk suture. Fill the sac with a known volume of fresh, oxygenated Krebs-Ringer buffer (serosal fluid) using a syringe and tie off the other end to form a sac.
-
Incubation: Place the prepared sac in a flask containing the test compound dissolved in oxygenated Krebs-Ringer buffer (mucosal fluid). Incubate in a shaking water bath at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw the serosal fluid from the sac.
-
Analysis: Analyze the concentration of the test compound and its metabolites in the serosal fluid using a validated analytical method such as HPLC or LC-MS/MS.
3. Data Interpretation:
-
The appearance of the compound in the serosal fluid over time indicates its transport across the intestinal mucosa. The rate of absorption can be calculated. This model also allows for the study of metabolism within the intestinal cells by analyzing the metabolites formed in the serosal fluid.
Mandatory Visualization
Metabolic Fate of Luteolin and this compound
The following diagram illustrates the primary metabolic pathways of orally ingested luteolin and this compound.
References
- 1. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the efficacy of Luteolin 7-glucuronide against a known positive control in assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of Luteolin 7-glucuronide in key biological assays, benchmarked against Quercetin, a widely recognized positive control in flavonoid research. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer a thorough comparative analysis.
Quantitative Efficacy Comparison
The antioxidant and anti-inflammatory potentials of this compound and its aglycone, Luteolin, have been evaluated in various in vitro assays. Quercetin, a well-studied flavonoid, is a common positive control for these assessments. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which indicate the potency of a compound in a particular assay.
It is important to note that direct comparative studies of this compound against a positive control in the same experimental setup are limited. Much of the available data pertains to its aglycone, Luteolin.
Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | 80.6 | [1] |
| Luteolin | DPPH Radical Scavenging | 14 | [2] |
| Quercetin | DPPH Radical Scavenging | 5.5 - 15.9 | [3][4] |
| Quercetin | Cellular Antioxidant Activity (CAA) | 9.84 ± 0.34 | [5] |
Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Luteolin 7-glucoside | Nitric Oxide (NO) Production Inhibition | 22.7 | |
| Luteolin | Nitric Oxide (NO) Production Inhibition | 13.9 | |
| Quercetin | Nitric Oxide (NO) Production Inhibition | ~10 (for COX-2 expression) | |
| Luteolin 7-glucoside | Prostaglandin E2 (PGE2) Production Inhibition | 15.0 | |
| Luteolin | Prostaglandin E2 (PGE2) Production Inhibition | 7.4 |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to ensure reproducibility and aid in the design of future experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound (this compound) and the positive control (Quercetin) in methanol.
-
-
Assay:
-
In a 96-well microplate, add a specific volume of the test compound or positive control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.
Procedure:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until confluent.
-
-
Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with different concentrations of the test compound (this compound) or positive control (Quercetin) along with DCFH-DA for a specific incubation period (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence microplate reader.
-
-
Calculation:
-
The CAA value is calculated based on the area under the fluorescence curve. The EC50 value, the concentration of the compound that provides 50% of the maximum antioxidant effect, is determined.
-
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated immune cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (this compound) or positive control for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
-
Calculation:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound | 29741-10-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Luteolin 7-glucuronide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of Luteolin 7-glucuronide
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[2][3] All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing papers, pipette tips, and gloves, in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical to prevent any leaks or reactions.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
-
Spill Management:
-
In the event of a spill, immediately cordon off the affected area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into the designated hazardous solid waste container.
-
Thoroughly clean and decontaminate the spill area. All cleaning materials must also be disposed of as hazardous solid waste.
-
-
Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that waste containers are kept tightly closed except when adding waste.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The final disposal of all waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is a recommended method for the complete destruction of similar organic compounds and should be considered the appropriate disposal route for this compound.
-
Safety and Chemical Data
While a comprehensive, quantitative dataset for this compound disposal is not available, the following table summarizes key safety and identification information.
| Parameter | Information | Source |
| Chemical Name | This compound | |
| Synonyms | Luteolin 7-O-glucuronide | |
| CAS Number | 29741-10-4 | |
| Molecular Formula | C21H18O12 | |
| HMIS Rating (Health) | 0 | |
| NFPA Rating (Health) | 0 | |
| Known Hazards | May be harmful if inhaled; may cause respiratory tract irritation. | |
| Recommended PPE | Safety goggles, lab coat, chemical-resistant gloves. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Luteolin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Luteolin 7-glucuronide. While Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is imperative to handle all laboratory chemicals with a high degree of caution.[1][2] This information is based on available safety data and general best practices for handling chemical compounds in a laboratory setting.
Hazard Identification and First Aid
This compound is not classified as a hazardous substance or mixture.[1][2] However, direct contact or inhalation should always be avoided. In case of exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If contact lenses are worn, they should be removed. Seek medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Contaminated clothing and shoes should be removed promptly. A physician should be consulted if irritation occurs.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to prevent eye contact. In situations with a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: A dust respirator is recommended, especially when handling the compound in powdered form or if aerosolization is possible. All respiratory protection should adhere to local and national regulations.
-
Protective Clothing: A laboratory coat should be worn at all times to protect the skin. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.
Quantitative Data Summary
| Parameter | Value | Notes and Citations |
| Chemical Formula | C₂₁H₁₈O₁₂ | |
| Molecular Weight | 462.36 g/mol | |
| Appearance | Solid (presumed) | Based on typical characteristics of similar compounds. |
| Storage Temperature | 2 - 8°C or -20°C | Recommended storage temperatures vary by supplier. |
| Occupational Exposure Limit (OEL) | No data available | This product contains no substances with occupational exposure limit values. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the powdered form of this compound, use a containment balance or perform the task within a ventilated enclosure to control dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Lab coats should not be worn outside of the laboratory to prevent the spread of potential contaminants.
Spill Procedures:
-
Small Spills: Alert personnel in the immediate vicinity. Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal. The spill area should then be cleaned with a suitable decontaminating solution.
-
Large Spills: Evacuate the area immediately.
Disposal Plan:
-
Substance Disposal: Dispose of this compound in accordance with all applicable country, federal, state, and local regulations.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself, following all relevant regulations.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
